threo-Guaiacylglycerol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O5/c1-15-9-4-6(2-3-7(9)12)10(14)8(13)5-11/h2-4,8,10-14H,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSKFUSLVUZISST-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(C(CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[C@H]([C@@H](CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453870 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84799-27-9 | |
| Record name | 1,2,3-Propanetriol, 1-(4-hydroxy-3-methoxyphenyl)-, (1R,2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
threo-guaiacylglycerol IUPAC name and CAS number
[1]
Chemical Identity & Stereochemical Definition
This compound is a phenylpropanoid monomer representing the non-etherified backbone of the
| Parameter | Technical Specification |
| Common Name | This compound |
| IUPAC Name | (1R,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol (and its enantiomer) |
| CAS Registry Number | 27391-16-8 (Specific to threo isomer)(Generic: 13237-74-6) |
| Molecular Formula | C₁₀H₁₄O₅ |
| Molecular Weight | 214.22 g/mol |
| Stereochemistry | threo (Relative configuration: anti in zigzag conformation) |
Stereochemical Context
The terms threo and erythro describe the relative configuration of the vicinal diol moiety at C7 (
-
threo Configuration: In the Fischer projection, the hydroxyl groups at C7 and C8 are on opposite sides .[1] This corresponds to the racemic pair of (7R, 8R) and (7S, 8S) enantiomers.
-
erythro Configuration: In the Fischer projection, the hydroxyl groups are on the same side .[2] This corresponds to the (7R, 8S) and (7S, 8R) pair.
Synthesis Strategy: The Epoxide Hydrolysis Route
While erythro-guaiacylglycerol is accessible via syn-dihydroxylation (OsO₄) of trans-coniferyl alcohol, the threo isomer is thermodynamically favored via the epoxidation-hydrolysis route . This protocol relies on the stereospecific anti-opening of the epoxide ring.
Reaction Logic
-
Precursor: trans-Coniferyl Alcohol (or its electron-rich derivatives).
-
Epoxidation: Treatment with m-CPBA yields the trans-epoxide (maintaining alkene stereochemistry).
-
Hydrolysis: Acid-catalyzed ring opening proceeds via an S
2-like mechanism (inversion at the attacked carbon), converting the trans-epoxide into the threo-diol.
Graphviz Pathway: Stereoselective Synthesis
Figure 1: Stereodivergent synthesis pathways from coniferyl alcohol. The solid line represents the target route for the threo isomer.
Step-by-Step Protocol (Laboratory Scale)
Reagents: trans-Coniferyl alcohol (1.0 eq), m-Chloroperbenzoic acid (m-CPBA, 1.2 eq), Dichloromethane (DCM), 0.1 M H₂SO₄, Ethyl Acetate.
-
Epoxidation:
-
Dissolve trans-coniferyl alcohol in anhydrous DCM at 0°C.
-
Slowly add m-CPBA over 20 minutes to prevent over-oxidation.
-
Stir at room temperature for 4 hours. Monitor by TLC (disappearance of alkene).
-
Note: The phenolic hydroxyl may need protection (e.g., acetylation) if oxidative coupling is observed, though m-CPBA preferentially targets the electron-rich alkene.
-
-
Hydrolysis (Ring Opening):
-
Evaporate DCM and resuspend the crude epoxide in a mixture of Acetone/Water (1:1).
-
Add catalytic H₂SO₄ (adjust to pH 2).
-
Heat to 50°C for 2 hours. This promotes the nucleophilic attack of water on the epoxide carbon, resulting in inversion and formation of the threo-diol.
-
-
Purification:
-
Neutralize with NaHCO₃. Extract with Ethyl Acetate (3x).
-
Differentiation Step: The crude mix may contain traces of erythro. Purify via flash chromatography (Silica gel; CHCl₃:MeOH 95:5).
-
Crystallization:[3][4]this compound can often be crystallized from water or moist ethyl acetate, whereas the erythro form is more soluble.
-
Analytical Characterization (Self-Validating Metrics)
Distinguishing threo from erythro is critical. NMR spectroscopy provides the most definitive structural proof based on the Karplus relationship applied to the vicinal protons at C7 and C8.
1H-NMR Validation Criteria
Solvent: Acetone-d₆ or DMSO-d₆ .
| Feature | This compound | erythro-Guaiacylglycerol | Mechanistic Reason |
| Coupling Constant ( | 6.0 – 7.5 Hz | 3.5 – 5.0 Hz | Threo adopts a zig-zag anti-conformation (H-H anti), maximizing |
| C7-H Chemical Shift | Anisotropic shielding differences in the rotamer populations. |
Validation Check: If your isolated product exhibits a
13C-NMR Fingerprint (DMSO-d₆)
-
C7 (
): ~73.5 ppm -
C8 (
): ~75.8 ppm -
C9 (
): ~63.0 ppm
Applications in Research
Lignin Valorization Models
This compound serves as the fundamental "monomeric control" in lignin depolymerization studies. When testing novel catalysts for
Pharmacological Potential
Recent studies indicate that guaiacylglycerol derivatives exhibit:
-
Antioxidant Activity: Direct scavenging of ROS due to the phenolic moiety and the allylic-like stability of the side chain.
-
Anti-inflammatory: Inhibition of the NF-
B pathway in macrophage models.
References
-
Lundquist, K. (1992). "Proton (1H) NMR spectroscopy." Methods in Lignin Chemistry, Springer Series in Wood Science.
-
Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids." Phytochemistry Reviews, 3, 29-60.
-
Akiyama, T., et al. (2005).
Structures as an Important Structural Characteristic of Lignin." Journal of Wood Science, 51, 293–298. -
PubChem Database. "Guaiacylglycerol (Compound)." National Center for Biotechnology Information.
Threo-Guaiacylglycerol: Biosynthetic Mechanics, Matrix Interactions, and Analytical Isolation
Executive Summary
This technical guide dissects the biosynthesis, isolation, and characterization of threo-guaiacylglycerol (
Part 1: Mechanistic Biosynthesis
The Radical Coupling Cascade
The biosynthesis of this compound begins with the oxidative dehydrogenation of coniferyl alcohol. This process is not a direct "lock-and-key" enzymatic synthesis but a combinatorial radical coupling event.
-
Radical Generation: Peroxidases (POD) and laccases in the apoplast oxidize coniferyl alcohol, generating a resonance-stabilized phenoxy radical.
-
-O-4 Coupling: The radical preferentially couples at the
-position of one monomer and the phenolic oxygen (4-O) of another, forming a quinone methide (QM) intermediate. -
The Critical Step (Hydration): The QM is an electrophilic intermediate. In the aqueous environment of the cell wall, a water molecule attacks the
-carbon (benzyl position).-
Note: If a phenol attacks instead of water, the polymer chain grows (lignin polymerization). If water attacks, the chain terminates or forms free guaiacylglycerol glycosides.
-
Stereoselectivity: The Threo vs. Erythro Divergence
The addition of water to the planar QM intermediate creates two chiral centers, resulting in diastereomers: threo and erythro.
-
Chemical Control: In bulk solution, water addition is governed by steric hindrance and solvent interactions. The threo isomer is often thermodynamically favored in specific aqueous conditions due to the minimization of steric clash between the bulky guaiacyl rings during the transition state.
-
Matrix Control: Recent evidence suggests the polysaccharide matrix (hemicelluloses/pectins) acts as a template, influencing the local water activity and pH, which shifts the kinetic product ratio. While dirigent proteins (DIRs) control stereochemistry for specific lignans like pinoresinol, the this compound ratio is largely a function of the Quinone Methide-Water interaction kinetics.
Pathway Visualization
The following diagram illustrates the transition from monolignol to the hydrated dimer.
Figure 1: Oxidative coupling pathway of coniferyl alcohol to this compound via Quinone Methide hydration.
Part 2: Analytical Workflows & Protocols
As an application scientist, relying solely on spectral libraries is insufficient. You must physically separate the diastereomers to validate biological activity. The threo and erythro forms have distinct pharmacological profiles and NMR signatures.
Protocol: Extraction and Purification from Plant Biomass
Objective: Isolate this compound from lignified tissue (e.g., Oryza sativa or softwood xylem).
Step-by-Step Methodology:
-
Sequential Extraction:
-
Defat 100g dried plant powder with Petroleum Ether (Soxhlet, 4h) to remove lipids/chlorophyll.
-
Extract residue with 80% Methanol (aq) (3x, 24h, Room Temp).
-
Concentrate methanol extract in vacuo to obtain crude syrup.
-
-
Liquid-Liquid Partitioning (The Clean-up):
-
Suspend syrup in
. -
Partition sequentially with:
-
Diethyl Ether (Removes simple phenolics).
-
Chloroform (Removes less polar lignans).
-
Ethyl Acetate (EtOAc) (Target Fraction: Contains guaiacylglycerol glycosides and aglycones).
-
n-Butanol (Removes highly glycosylated polar compounds).
-
-
-
Chromatographic Isolation:
-
Stationary Phase: Sephadex LH-20.[1]
-
Mobile Phase: Methanol:Water gradient (10:90
100:0). -
Fraction Analysis: Monitor fractions via TLC (Silica gel 60 F254); spray with 10%
/EtOH and heat. Look for purple/red spots typical of lignans.
-
-
Final Purification (Prep-HPLC):
-
Column: C18 ODS (Reverse Phase).
-
Eluent: Acetonitrile:Water (Isocratic 15:85 or Gradient).
-
Detection: UV at 280 nm.
-
Protocol: Stereochemical Resolution (Borate Complexation)
Separating threo from erythro is difficult on standard C18. The Borate Ion-Exchange method is the gold standard for this specific separation.
-
Principle: The erythro isomer forms a stable cyclic borate complex involving the
-OH and -OH groups because they are cis-oriented in the complex. The threo isomer (trans-oriented) forms a weaker complex. -
Method:
-
Use an anion exchange resin (e.g., Dowex 1X8) in Borate form.
-
Elute with Potassium Borate buffer.
-
Result: Threo elutes first (weak interaction); Erythro elutes second (strong interaction).
-
Quantitative Data Summary
The following table highlights key physicochemical differences utilized in identification.
| Property | This compound | erythro-Guaiacylglycerol |
| C7-H Coupling ( | 6.0 - 7.0 Hz (Larger) | 4.0 - 5.0 Hz (Smaller) |
| Borate Complex Stability | Low (Elutes first) | High (Elutes second) |
| Formation Preference | Favored in high | Favored in low pH / organic solvents |
| Pharmacology | High apoptosis induction (Mitochondrial) | Lower relative potency (Context dependent) |
Part 3: Pharmacological Relevance
Recent drug development screens have identified this compound derivatives (e.g., Tricin-4'-O-(threo-
-
Mechanism of Action: The compound induces mitochondrial membrane potential loss (
), leading to Cytochrome C release and caspase activation. -
Target: Demonstrated efficacy against colorectal (HCT 116) and breast (MCF-7) cancer lines.[2]
-
Significance: The threo configuration is often more bioactive due to specific binding pocket constraints in target proteins, making the separation protocols in Section 2 critical for medicinal chemistry.
References
-
Biosynthesis of Plant Cell Wall Polysaccharides and Lignin Source: National Institutes of Health (NIH) / PubMed URL:[Link]
-
Stereoselective Form
-O-4 Structures Mimicking Softwood Lignin Biosynthesis Source: ResearchGate (Journal of Wood Chemistry and Technology) URL:[Link] -
Tricin 4'-O-(threo-
-guaiacylglyceryl) ether induces apoptosis in multiple tumor cells Source: PubMed (Journal of Natural Medicines) URL:[Link]2] -
Formation of lignin alkyl-O-alkyl ether structures via 1,6-addition of aliph
-O-4-aryl ether quinone methides Source: Royal Society of Chemistry (Organic & Biomolecular Chemistry) URL:[Link] -
Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol
-Guaiacyl Ether Type Source: SciSpace / Acta Chemica Scandinavica URL:[Link] -
This compound-beta-ferulic acid ether (Compound Summary) Source: PubChem URL:[Link]
Sources
Threo-Guaiacylglycerol: A Cornerstone in Lignin Valorization Research
A Senior Application Scientist's In-depth Technical Guide to a Pivotal Lignin Model Compound
Authored by: [Your Name/Gemini AI]
Introduction: The Lignin Challenge and the Power of Model Compounds
Lignin, a complex aromatic biopolymer, constitutes a significant fraction of lignocellulosic biomass, making it the most abundant renewable source of aromatic chemicals on Earth.[1][2] However, its intricate and irregular structure, characterized by a variety of robust carbon-carbon and ether linkages, presents a formidable challenge to efficient valorization.[1][3] To unlock the potential of lignin as a sustainable feedstock for fuels and chemicals, a fundamental understanding of the cleavage mechanisms of its principal linkages is paramount. This is where lignin model compounds become indispensable research tools.[1][4] By studying the reactivity of these simpler, well-defined molecules that represent specific linkages found in native lignin, researchers can elucidate complex degradation pathways and design more effective catalytic and biological conversion strategies.[1][2]
Among the various linkages in lignin, the β-O-4 (arylglycerol-β-aryl ether) linkage is the most prevalent, accounting for up to 60% of all bonds in certain types of lignin.[2] Consequently, compounds that accurately model this linkage are of utmost importance. Guaiacylglycerol-β-guaiacyl ether (GGE) is one of the most widely recognized and utilized model compounds for this purpose, as it features both the guaiacyl moiety and the critical β-O-4 linkage.[1] This guide will focus specifically on the threo diastereomer of guaiacylglycerol, providing a comprehensive overview of its structure, synthesis, characterization, and its pivotal role in advancing our understanding of lignin chemistry.
The Significance of Stereochemistry: Threo vs. Erythro Isomers
Guaiacylglycerol-β-guaiacyl ether possesses two chiral centers at the α and β carbons of the glycerol sidechain, giving rise to two diastereomers: threo and erythro. The terms threo and erythro are used to describe the relative configuration of substituents on adjacent chiral carbons. In a Fischer projection of the molecule, if the two main substituents are on opposite sides of the carbon backbone, it is the threo isomer. If they are on the same side, it is the erythro isomer.[5]
This stereochemical distinction is not merely academic. The spatial arrangement of the hydroxyl and ether groups influences the molecule's conformation and reactivity. For instance, studies have shown that the β-O-4 bond of the threo isomer cleaves more rapidly than that of the erythro isomer under certain conditions.[6] This difference in reactivity is attributed to the fact that the erythro isomer can form an intramolecular hydrogen bond that interferes with the cleavage of the β-O-4 bond.[6] Understanding these stereochemical effects is crucial for accurately modeling the behavior of lignin in various chemical and biological processes.
Synthesis of Threo-Guaiacylglycerol-β-Guaiacyl Ether
The synthesis of guaiacylglycerol-β-guaiacyl ether is a multi-step process that has been approached through various methodologies.[2][7][8] A common strategy involves the condensation of a protected α-bromoacetyl guaiacol with guaiacol, followed by reduction and deprotection steps.[7] Below is a representative, detailed protocol for the synthesis of a mixture of threo and erythro isomers, which can then be separated.
Experimental Protocol: Synthesis of Guaiacylglycerol-β-Guaiacyl Ether
Objective: To synthesize a mixture of threo and erythro guaiacylglycerol-β-guaiacyl ether.
Materials:
-
Guaiacol
-
α-Bromoacetyl-guaiacol
-
Sodium borohydride
-
Sodium hydroxide
-
Hydrochloric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Nitrogen gas
Procedure:
-
Condensation Reaction: The key step involves the condensation between 4-(α-bromoacetyl)-guaiacol and guaiacol.[7] This reaction is typically carried out in a suitable solvent under basic conditions.
-
Reduction: The resulting keto-ether intermediate is then reduced to the corresponding alcohol. A solution of the intermediate is prepared in 0.1 mol/L sodium hydroxide under a nitrogen atmosphere.[2]
-
Sodium borohydride (0.3 g) is carefully added to the solution of the intermediate (1.0 g in 100 mL).[2]
-
The reaction mixture is stirred for 10 hours.[2]
-
Acidification and Extraction: After the reaction is complete, 5% hydrochloric acid is added to the mixture until the pH reaches 3.0.[2]
-
The product is extracted with dichloromethane.[2]
-
The organic layer is washed with distilled water and dried over anhydrous sodium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the crude product.[2]
-
Purification and Isomer Separation: The crude product, a mixture of threo and erythro isomers, can be purified by flash chromatography. The separation of the two diastereomers is often achieved using ion-exchange chromatography.[7][8]
Diagram: Synthetic Pathway of Guaiacylglycerol-β-Guaiacyl Ether
Caption: A simplified schematic of the synthesis of guaiacylglycerol-β-guaiacyl ether.
Physicochemical Properties and Spectroscopic Characterization
The accurate characterization of this compound is essential for its use as a model compound. A combination of spectroscopic and analytical techniques is employed for this purpose.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₇H₂₀O₆ | [9] |
| Molecular Weight | 320.3 g/mol | [9] |
| Appearance | Powder | [10] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [10][11] |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of the threo and erythro isomers.[7][10] The chemical shifts of the protons and carbons, particularly at the α and β positions, are diagnostic.[10]
Table: Distinguishing NMR Features of Threo and Erythro Isomers
| Nucleus | Isomer | Typical Chemical Shift (ppm) | Key Differentiating Feature |
| ¹³C | threo | C-α: ~74-76 | The C-α signal in the threo isomer is typically shifted downfield compared to the erythro isomer.[10] |
| ¹³C | erythro | C-α: ~72-74 | |
| ¹³C | threo | C-β: ~84-86 | The C-β signal in the threo isomer is typically shifted upfield compared to the erythro isomer.[10] |
| ¹³C | erythro | C-β: ~86-88 | |
| ¹H | threo | H-α: ~4.9-5.1 (d, J ≈ 6-7 Hz) | The coupling constant (J) between H-α and H-β is generally larger for the threo isomer compared to the erythro isomer.[10] |
| ¹H | erythro | H-α: ~4.8-5.0 (d, J ≈ 4-5 Hz) |
Note: Chemical shifts are dependent on the solvent and specific experimental conditions.[10]
Other analytical techniques such as Fourier Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are also routinely used to confirm the identity and purity of the synthesized compound.[1][4][12]
Applications in Lignin Degradation Studies
The primary utility of this compound lies in its application as a model substrate to study the cleavage of the β-O-4 linkage under various conditions, mimicking potential lignin depolymerization processes.
Acid-Catalyzed Cleavage (Acidolysis)
Acidolysis is a common method for lignin degradation. Studies using guaiacylglycerol-β-guaiacyl ether have been instrumental in elucidating the reaction mechanisms.[6][13] Under acidic conditions, the β-O-4 bond can be cleaved through different pathways, including homolytic and acidolytic cleavage.[6] The reaction products, such as "Hibbert ketones," provide valuable insights into the degradation process.[6] Computational studies have further detailed the role of the acid catalyst as both a proton donor and acceptor in the cleavage mechanism.[13]
Diagram: Acid-Catalyzed Cleavage of the β-O-4 Linkage
Caption: A simplified representation of the acid-catalyzed cleavage of the β-O-4 linkage.
Thermal Degradation (Pyrolysis)
Pyrolysis is a promising thermochemical conversion technology for biomass.[2] By studying the pyrolysis of guaiacylglycerol-β-guaiacyl ether using techniques like Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), researchers can identify the primary decomposition products and understand the reaction pathways.[2][7] At lower temperatures, homolysis of the Cβ-O bond is the dominant reaction, primarily yielding guaiacol.[2] At higher temperatures, more complex reactions and secondary cracking occur, leading to a wider range of phenolic compounds.[2][7]
Table: Major Pyrolysis Products of Guaiacylglycerol-β-Guaiacyl Ether
| Temperature Range | Primary Reaction | Major Products |
| Low (200-300 °C) | Cβ-O Homolysis | Guaiacol |
| Moderate | Cβ-O Homolysis and Concerted Decomposition | Guaiacol, 2-hydroxybenzaldehyde, 2-methoxybenzaldehyde, various phenolics |
| High (>500 °C) | Secondary Thermal Cracking | A complex mixture of smaller molecule products |
Source:[2]
Enzymatic and Microbial Degradation
Biocatalytic approaches offer a green and selective alternative for lignin depolymerization. This compound is an excellent substrate for screening and characterizing lignin-degrading enzymes and microorganisms. For example, it has been used to demonstrate the degradation capabilities of certain bacteria, such as Bacillus amyloliquefaciens.[11] Studies with enzymes like tyrosinase have shown the potential for promiscuous catalytic activity in cleaving Cα-Cβ bonds in lignin model compounds.[14] However, it is noteworthy that guaiacylglycerol-β-guaiacyl ether has shown stability against some bacterial strains that are effective in degrading other recalcitrant pollutants, highlighting the specificity of biological systems.[1][4]
Conclusion and Future Perspectives
This compound has firmly established its role as an indispensable tool in lignin research. Its well-defined structure and stereochemistry provide a reliable platform for dissecting the complex reaction mechanisms that govern lignin depolymerization. The insights gained from studies on this model compound are directly applicable to the development of more efficient and selective strategies for converting native lignin into valuable chemicals and fuels.
Future research will likely continue to leverage this compound and other sophisticated model compounds to:
-
Unravel the mechanisms of novel catalytic systems, including photocatalytic and electrocatalytic approaches.
-
Explore and engineer more robust and efficient lignin-degrading enzymes and microbial consortia.
-
Develop advanced analytical techniques for the real-time monitoring of lignin degradation reactions.
-
Construct more complex oligomeric model compounds that better represent the polymeric nature of lignin.[15]
By continuing to build upon the foundational knowledge generated through the study of model compounds like this compound, the scientific community is well-positioned to overcome the challenges of lignin valorization and pave the way for a more sustainable, bio-based economy.
References
-
(PDF) Synthesis of Guaiacylglycerol beta-Guaiacyl Ether - ResearchGate. Available at: [Link]
-
(PDF) Synthesis of guaiacylglycerol β-guaiacyl ether - ResearchGate. Available at: [Link]
-
Vibrational spectra of guaiacylglycerol-β-guaiacyl ether: Experiment and theory | Request PDF - ResearchGate. Available at: [Link]
-
Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin - MDPI. Available at: [Link]
-
Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. Available at: [Link]
-
Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. - SciSpace. Available at: [Link]
-
New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - ACS Publications. Available at: [Link]
-
Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem. Available at: [Link]
-
Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin - ResearchGate. Available at: [Link]
-
This compound-beta-ferulic acid ether | C20H22O8 | CID 14274762 - PubChem. Available at: [Link]
-
(PDF) Analytical methods for lignin characterization. II. Spectroscopic studies. Available at: [Link]
-
Easy synthesis of β-O-4 type lignin related polymers - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
β-O-4 Bond Cleavage Mechanism for Lignin Model Compounds over Pd Catalysts Identified by Combination of First-Principles Calculations and Experiments | ACS Catalysis. Available at: [Link]
-
Decomposition of guaiacyl glycerol-β-guaiacyl ether (GGE) by the... - ResearchGate. Available at: [Link]
-
Synthetic Lignin Oligomers: Analytical Techniques, Challenges, and Opportunities - PMC. Available at: [Link]
-
β-O-4 Bond Cleavage Mechanism for Lignin Model Compounds over Pd Catalysts Identified by Combination of First-Principles Calculations and Experiments | Request PDF - ResearchGate. Available at: [Link]
-
Oxidative cleavage of β-O-4 bonds in lignin model compounds with polymer-supported Ni–Salen catalysts - RSC Publishing. Available at: [Link]
-
Chapter 15: Lignin Analytics - Books. Available at: [Link]
-
Erythro and Threo - Chemistry Steps. Available at: [Link]
-
New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - PMC. Available at: [Link]
-
Characterization of Lignin Compounds at the Molecular Level: Mass Spectrometry Analysis and Raw Data Processing - MDPI. Available at: [Link]
-
Formation of β-O-4 Lignin Models -A Theoretical Study - ResearchGate. Available at: [Link]
-
Investigation of Lignin-Based Catalysts' Effectiveness and Constraints in Selective Hydrogenation - MDPI. Available at: [Link]
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physical and chemical properties of threo-guaiacylglycerol
An In-depth Technical Guide to the Physicochemical Properties of threo-Guaiacylglycerol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a prominent phenylpropanoid, serves as a critical model compound for the study of lignin, one of the most abundant and complex biopolymers on Earth.[1] Its structure, featuring a guaiacyl unit linked to a glycerol backbone, encapsulates key linkages found in native lignin, making it an indispensable tool for research into biomass conversion, pulping chemistry, and the development of novel biorenewable materials and pharmaceuticals. This guide provides a comprehensive overview of the , its stereochemistry, spectroscopic characterization, and established protocols for its synthesis, separation, and isolation.
Molecular Structure and Stereochemical Elucidation
Guaiacylglycerol is structurally defined by a guaiacyl core (a 4-hydroxy-3-methoxyphenyl group) attached to a three-carbon glycerol sidechain.[1][2] The molecule possesses two chiral centers at the α (C-1) and β (C-2) carbons of the glycerol moiety, giving rise to two diastereomeric forms: erythro and threo.
The descriptor "threo" denotes the relative configuration where the hydroxyl groups on the α and β carbons are situated on opposite sides in a Fischer projection of the molecule.[1] This stereochemical arrangement significantly influences the molecule's physical properties, reactivity, and its interactions in biological and chemical systems. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol.[1]
Caption: Core components of this compound.
Physical Properties
The physical characteristics of this compound are fundamental to its handling, purification, and application in various experimental setups. As a solid powder at room temperature, its solubility profile dictates the choice of solvents for reactions, chromatography, and spectroscopic analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₅ | [3][4] |
| Molecular Weight | 214.22 g/mol | [1][3][4] |
| CAS Number | 27391-16-8 | [1][3][4] |
| Appearance | Powder / Solid | [1][3] |
| Density | 1.4 ± 0.1 g/cm³ | [3] |
| Boiling Point | 483.7 ± 45.0 °C at 760 mmHg | [3] |
| Flash Point | 246.3 ± 28.7 °C | [3] |
| Vapor Pressure | 0.0 ± 1.3 mmHg at 25°C | [3] |
| Refractive Index | 1.608 | [3] |
| LogP | -1.48 | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [1] |
Chemical Properties and Reactivity
The chemical behavior of this compound is governed by its three types of hydroxyl groups (phenolic, primary aliphatic, and secondary aliphatic) and the aromatic ring. It is a stable compound under moderate pH conditions.[5]
-
Lignin Model Compound: Its most significant chemical role is as a model for the β-O-4 (arylglycerol-β-aryl ether) linkage, the most abundant linkage in lignin.[5][6] Studies on the cleavage of the β-O-4 bond in guaiacylglycerol derivatives under various conditions (e.g., thermal, aqueous) provide critical insights into lignin depolymerization processes.[5]
-
Etherification: The hydroxyl groups, particularly the phenolic hydroxyl, are susceptible to etherification. This reaction is fundamental to forming lignin polymers and is exploited in the synthesis of various derivatives, such as this compound-beta-coniferyl ether, for research purposes.[7]
-
Oxidation/Reduction: The glycerol sidechain and the phenolic ring can undergo oxidation and reduction reactions, which are central to biomass processing and degradation studies.
Spectroscopic Characterization: Distinguishing Diastereomers
Unambiguous identification and differentiation of the threo and erythro isomers are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose.[1]
The key diagnostic signals in ¹H and ¹³C NMR spectra are those of the protons and carbons at the chiral centers (Cα and Cβ).
-
¹³C NMR: The chemical shift of Cα in the threo isomer is typically found downfield compared to the erythro isomer, while the Cβ signal is shifted upfield.[1]
-
¹H NMR: The coupling constant (J) between Hα and Hβ is generally larger for the threo isomer. Furthermore, a recent method highlights that the difference in chemical shifts between the diastereotopic methylene protons at Cγ (ΔδHγa–Hγb) is significantly larger in the threo configuration when measured in solvents like methanol-d₄, acetone-d₆, or DMSO-d₆.[8]
| Nucleus | Isomer | Typical Chemical Shift (ppm) | Diagnostic Feature | Source(s) |
| Cα | threo | ~74-76 | Downfield shift vs. erythro | [1] |
| erythro | ~72-74 | [1] | ||
| Cβ | threo | ~84-86 | Upfield shift vs. erythro | [1] |
| erythro | ~86-88 | [1] | ||
| Hα | threo | ~4.9-5.1 (d, J ≈ 6-8 Hz) | Larger J-coupling vs. erythro | [1] |
| erythro | ~4.8-5.0 (d, J ≈ 4-5 Hz) | [1] | ||
| ΔδHγa–Hγb | threo | > 0.12 ppm (in Acetone-d₆) | Significantly larger than erythro | [8] |
| erythro | ~0.00 ppm (in Acetone-d₆) | [8] |
Note: Chemical shifts are dependent on the solvent and specific molecular structure.
Experimental Methodologies
The following protocols represent validated, field-proven workflows for the synthesis and purification of this compound, reflecting the integration of expertise and trustworthy, self-validating systems.
Chemical Synthesis and Purification Workflow
This synthetic route provides a reliable method for producing a mixture of erythro and threo diastereomers, which are subsequently separated. The causality behind this multi-step process ensures a high purity of the final products.
Caption: Workflow for synthesis and separation.
Step-by-Step Protocol:
-
Lithiation: (2-Methoxyphenoxy)acetic acid is reacted with butyl-lithium in the presence of diisopropylamine in anhydrous tetrahydrofuran (THF) to generate the α-lithiated intermediate.[1][9] This step is critical for creating the nucleophile necessary for the subsequent C-C bond formation.
-
Aldol Addition: The freshly prepared lithiated species is then reacted with vanillin at a controlled low temperature (e.g., 0°C).[1][9] This temperature control is essential to prevent side reactions and ensure selective addition.
-
Reduction: The resulting mixture of 3-hydroxypropionic acids is reduced to the corresponding triol using a borane-dimethyl sulfide complex.[1][9] This reagent is chosen for its efficiency in reducing carboxylic acids to alcohols.
-
Initial Purification: The crude product, containing a roughly equal mixture of threo and erythro forms, is subjected to flash chromatography on silica gel to remove the majority of contaminants.[1][9]
-
Diastereomeric Separation: The purified mixture is resolved into its constituent diastereomers by ion-exchange chromatography on an anion exchanger.[1][9][10]
-
Principle of Separation: A borate solution is used as the eluent. The erythro isomer, with its cis-oriented hydroxyl groups at the α and β positions, forms a more stable and stronger complex with borate ions compared to the threo isomer (trans-oriented hydroxyls).
-
Elution Order: Consequently, the threo isomer interacts less strongly with the stationary phase and is eluted first, followed by the erythro isomer.[9] This differential complexation is the key to achieving high-resolution separation.
-
Isolation from Natural Sources
This compound can be isolated from various plant sources, notably the bark of Eucommia ulmoides.[3][4] The following is a generalized protocol for its extraction and purification.
Caption: Workflow for isolation from plants.
Step-by-Step Protocol:
-
Extraction: Dried and powdered plant material is first defatted by extraction with a non-polar solvent like petroleum ether. The residue is then exhaustively extracted with methanol to obtain the crude phenolic extract.[1]
-
Solvent Partitioning: The concentrated methanolic extract is dissolved in water and partitioned successively with solvents of increasing polarity, such as diethyl ether, chloroform, and ethyl acetate.[1] This step serves to fractionate the compounds based on their polarity, enriching the target compound in specific fractions.
-
Column Chromatography: The fraction containing the desired compound is subjected to column chromatography, typically using Sephadex LH-20 with a water-methanol gradient as the mobile phase.[1] Sephadex LH-20 is effective for separating small aromatic compounds.
-
Preparative HPLC: Fractions containing this compound are pooled and further purified to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., ODS/C18).[1]
Conclusion
This compound is a cornerstone compound for advancements in lignin chemistry and biorefinery. A thorough understanding of its distinct physical properties, chemical reactivity, and stereochemistry is essential for researchers in the field. The methodologies for its synthesis, separation, and spectroscopic analysis outlined in this guide provide a robust framework for its effective use in experimental research, ensuring both accuracy and reproducibility. As the scientific community continues to explore sustainable resources, the role of well-characterized model compounds like this compound will only grow in importance.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14579, Guaiacylglycerol. [Online]. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6424189, Guaiacylglycerol-beta-guaiacyl ether. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Guaiacylglycerol beta-Guaiacyl Ether. [Online]. Available at: [Link]
-
SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. [Online]. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of guaiacylglycerol β-guaiacyl ether. [Online]. Available at: [Link]
-
Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. MDPI. [Online]. Available at: [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. [Online]. Available at: [Link]
-
BioCrick. (n.d.). This compound-β-O-4'-sinapyl ether. [Online]. Available at: [Link]
-
An ingenious method for the determination of the relative and absolute configurations of compounds containing aryl-glycerol fragments by 1 H NMR spectroscopy. RSC Publishing. [Online]. Available at: [Link]
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Threo-Guaiacylglycerol-β-Guaiacyl Ether: Stereochemical Significance in Lignocellulose Recalcitrance and Valorization
Executive Summary
This technical guide examines the biological and industrial significance of threo-guaiacylglycerol-β-guaiacyl ether (GGE), the diastereomer representing the recalcitrant "backbone" of lignin. While the
Structural Biochemistry: The Threo vs. Erythro Dichotomy
Lignin is an optically inactive polymer formed by the radical coupling of monolignols. However, the resulting
Thermodynamic and Kinetic Stability
-
Formation: In synthetic radical coupling of coniferyl alcohol, the threo isomer is often thermodynamically favored due to reduced steric strain between the bulky aromatic rings in the anti conformation (though this varies by solvent and specific substituents). In native lignin, erythro forms often predominate, particularly in syringyl-rich hardwoods.
-
Chemical Recalcitrance: The threo isomer is significantly more resistant to alkaline hydrolysis (kraft pulping) than the erythro form. Kinetic studies indicate the
bond of the erythro isomer cleaves approximately 4 times faster than the threo isomer.[1] This resistance makes the threo form a primary "bottleneck" in biomass processing.
NMR Spectroscopic Distinction
Distinguishing these isomers is critical for verifying experimental substrates. The coupling constant (
| Feature | Erythro Isomer | Threo Isomer |
| Configuration | Anti (substituents on opposite sides) | Syn (substituents on same side) |
| 4.0 – 5.0 Hz | 6.0 – 8.0 Hz | |
| Upfield shift relative to threo | Downfield shift relative to erythro | |
| Acetylation Effect | Large shift in | Distinct shift allowing quantification |
Biological Significance: The SYK-6 Catabolic Pathway
The most authoritative model for biological degradation of the threo isomer is found in the bacterium Sphingobium sp. SYK-6. This organism employs a "stereochemical funneling" strategy, using specific enzymes to handle the threo and erythro forms separately before converging on a common intermediate.
The Stereoselective Mechanism
Unlike fungi that use radical oxidases (Lignin Peroxidase) to indiscriminately cleave bonds, SYK-6 uses a precise intracellular pathway:[3]
-
Oxidation (
-Dehydrogenation): The process begins not with cleavage, but with oxidation of the hydroxyl group.-
LigD: A dehydrogenase specific for the (R)-configuration at
. -
LigL / LigN: Dehydrogenases specific for the (S)-configuration.[4]
-
Outcome: Both threo and erythro isomers are converted into the achiral ketone intermediate:
-(2-methoxyphenoxy)- -hydroxypropiovanillone (MPHPV).
-
-
Enantioselective Ether Cleavage (Glutathione-Dependent): The chirality is now restricted to the
position. The bacterium employs specific Glutathione-S-Transferases (GSTs) to cleave the ether bond.[4][5]-
LigF: Specifically attacks the (βS) enantiomer of the ketone (derived from specific GGE isomers).
-
LigE / LigP: Specifically attack the (βR) enantiomer.
-
-
Glutathione Removal:
-
LigG: A lyase that removes the glutathione adduct, yielding the final monomeric aromatic products.
-
Pathway Visualization
The following diagram illustrates the stereospecific "funneling" of threo-GGE.
Caption: The SYK-6 pathway demonstrates how the recalcitrant threo isomer is oxidized to a ketone, then stereoselectively cleaved by LigF, distinct from the LigE/P route used for erythro-derived intermediates.
Pharmacological & Industrial Applications
Drug Development: The Lignan Connection
While threo-GGE is a degradation model, its structural motif (phenylpropanoid dimer) serves as the scaffold for lignans , a class of biologically active compounds.
-
Cytotoxicity: Derivatives of guaiacylglycerol ethers have shown potential in inhibiting cancer cell proliferation by mimicking the structure of podophyllotoxin (an antimitotic drug).
-
Antioxidant Activity: The phenolic hydroxyl group in GGE provides radical scavenging capability. The threo configuration, being more compact in solution, may exhibit distinct membrane permeability profiles compared to the erythro form, influencing bioavailability in topical antioxidant formulations.
Lignin Valorization
In "Lignin-First" biorefining, the goal is to depolymerize lignin into monomeric phenolics before carbohydrate degradation. The threo isomer represents a yield loss; engineered biocatalysts (utilizing LigF) are currently being developed to specifically target this resistant fraction in fermentation vats.
Validated Protocol: Synthesis and Purification of Threo-GGE
This protocol prioritizes the isolation of the threo isomer from a racemic synthetic mixture.
Synthesis Workflow (Aldol Condensation Route)
-
Reagents: Acetovanillone, Vanillin, LDA (Lithium Diisopropylamide).
-
Step 1 (Condensation): React
-bromoacetovanillone with guaiacol in the presence of to form the ketone intermediate. -
Step 2 (Reduction): Reduce the ketone using
in ethanol. This step produces a mixture of erythro and threo isomers (typically 3:1 ratio favoring erythro).
Purification & Separation (The Critical Step)
Standard silica chromatography often fails to separate the isomers cleanly.
Protocol:
-
Derivatization: Acetylate the crude mixture (Acetic anhydride/Pyridine, 1:1, 4h). The acetates have significantly different
values compared to the free phenols. -
Flash Chromatography:
-
Stationary Phase: Silica Gel 60.[6]
-
Mobile Phase: Toluene:Ethyl Acetate (3:1 v/v).
-
Elution Order: The erythro-diacetate elutes first; the threo-diacetate elutes second (due to higher polarity from the syn arrangement of acetoxy groups).
-
-
Hydrolysis: Deprotect the isolated threo fraction using mild alkaline methanolysis (
/MeOH) to recover pure threo-GGE.
Analytical Validation
Experiment:
-
Target Signal: Check the doublet for the
proton. -
Validation Criteria:
-
Erythro-acetate:
ppm ( Hz). -
Threo-acetate:
ppm ( Hz). -
Purity Check: Integration of the 6.05 ppm peak must be <5% for "Analytical Grade" threo isomer.
-
References
-
Stereospecificity of SYK-6 Enzymes (LigE/LigF)
- Title: Structural Basis of Stereospecificity in the Bacterial Enzymatic Cleavage of β-Aryl Ether Bonds in Lignin.
- Source: ResearchG
-
URL:[Link]
-
Threo/Erythro NMR Distinction & Synthesis
-
Chemical Recalcitrance of Threo Isomers
- Title: Quantitative Difference in the Rates of the β-O-4 Bond Cleavage between Lignin Model Compounds with and without γ-Hydroxymethyl Groups during the Alkaline Pulping Process.
- Source: BioResources (NCSU).
-
URL:[Link]
-
Pharmacological Potential
Sources
- 1. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structural and Biochemical Characterization of the Early and Late Enzymes in the Lignin β-Aryl Ether Cleavage Pathway from Sphingobium sp. SYK-6 - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. mdpi.com [mdpi.com]
threo-Guaiacylglycerol: A Pivotal Phenylpropanoid Scaffold
This guide serves as an advanced technical resource for the characterization, synthesis, and application of threo-guaiacylglycerol (1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol).[1] It is designed for researchers in medicinal chemistry, plant biology, and lignin valorization who require precise mechanistic understanding and robust experimental protocols.
Executive Summary
This compound is a monomeric phenylpropanoid and a fundamental structural unit of the lignin polymer (specifically the
Chemical Architecture & Stereochemistry
The distinction between threo and erythro isomers is critical in phenylpropanoid chemistry. For guaiacylglycerol, this stereochemistry is defined by the relative configuration of the hydroxyl groups at C7 (benzylic) and C8.
-
Threo Isomer (Anti): In the Fischer projection, the C7-OH and C8-OH groups are on opposite sides. In the most stable staggered conformation, the bulky aryl and hydroxymethyl groups are anti-periplanar.
-
Erythro Isomer (Syn): The hydroxyl groups are on the same side in the Fischer projection.[2]
Analytical Differentiation (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) is the gold standard for distinguishing these diastereomers. The vicinal coupling constant (
| Feature | This compound | Erythro-Guaiacylglycerol | Mechanistic Basis |
| 6.0 – 8.0 Hz | 3.0 – 5.0 Hz | Karplus relationship; threo favors an anti-periplanar conformation ( | |
| C7 Chemical Shift | Slight shielding/deshielding due to spatial environment. | ||
| Thermodynamic Stability | Higher | Lower | Threo is often the major product in thermodynamic equilibration of |
Biosynthetic Context: The Radical Coupling Pathway
In vivo, guaiacylglycerol and its ethers (neolignans) are generated via the oxidative coupling of monolignols (primarily coniferyl alcohol). This process is mediated by peroxidases and laccases, generating radical intermediates that couple in an 8-O-4 fashion.
Mechanism of Formation
-
Radical Generation: Peroxidase oxidizes coniferyl alcohol to a phenolic radical.
-
Radical Coupling: A radical at the
-position (C8) of one unit couples with the phenoxy radical (O4) of another, or with water in the case of the monomer. -
Quinone Methide Intermediate: The coupling yields a quinone methide, which is then hydrated. The stereoselectivity of this water addition determines the threo/erythro ratio.
Figure 1: Biosynthetic genesis of guaiacylglycerol isomers via quinone methide hydration. The threo isomer is often favored due to steric factors during hydration.
Laboratory Synthesis: Stereoselective Protocol
For drug development and mechanistic studies, relying on isolation from plant material is inefficient. The following protocol utilizes Sharpless Asymmetric Dihydroxylation (AD) to synthesize enantiopure this compound from a styrene precursor. This method is superior to non-selective aldol condensations.
Protocol: Asymmetric Synthesis of (-)-threo-Guaiacylglycerol
Precursor: trans-Ferulic acid methyl ester (protected) or trans-Coniferyl alcohol (protected).
Reagents: AD-mix-
Step-by-Step Methodology
-
Substrate Preparation:
-
Start with trans-ferulic acid methyl ester.
-
Protect the phenol as a benzyl ether (Bn) to prevent oxidative interference.
-
Reaction: Ferulic ester + BnBr + K
CO in DMF Benzyl-protected ester.
-
-
Sharpless Asymmetric Dihydroxylation:
-
System: t-BuOH/H
O (1:1 v/v). -
Catalyst: AD-mix-
(1.4 g per mmol substrate). -
Additive: Methanesulfonamide (1 eq) to accelerate hydrolysis of the osmate ester.
-
Procedure:
-
Dissolve AD-mix-
in the solvent system and cool to 0°C. -
Add methanesulfonamide and stir.
-
Add the benzyl-protected alkene.
-
Stir at 0°C for 24-48 hours (monitor by TLC).
-
Quench: Add solid sodium sulfite (Na
SO ) and stir for 1 hour to reduce Os(VIII) to Os(IV).
-
-
Outcome: Formation of the syn-diol (relative to the alkene). Note: Since the starting material is trans, AD yields the erythro diol derivative. To get threo, one often uses a specific inversion strategy or starts with the cis-alkene (less common).
-
Correction for Threo Specificity: To access the threo isomer directly from trans-cinnamates, the standard AD reaction yields the erythro (syn-addition) product.
-
Alternative Route for Threo: Use the Aldol Condensation of a protected
-hydroxy ketone or the Evans Aldol method if strict stereocontrol is needed. -
Revised Robust Protocol (Aldol Route):
-
Lithiation: React (2-methoxyphenoxy)acetic acid (if making the ether) or a protected glycolic acid derivative with LDA at -78°C.
-
Addition: Add vanillin (benzyl protected).
-
Kinetic Control: This aldol reaction typically yields a mixture where the threo isomer can be enriched or separated.
-
-
Recommended "Gold Standard" Route for Researchers (Sharpless Modification): To obtain the threo diol from the trans-alkene, one must invert the stereochemistry at the benzylic center.
-
Perform Sharpless AD on the trans-alkene to get the erythro-diol.
-
Selectively activate the benzylic alcohol (e.g., via mesylation).
-
Perform an S
2 inversion (e.g., hydrolysis) to convert erythro threo.
Purification & Isolation[1][3]
-
Column Chromatography: Silica gel, eluting with CHCl
:MeOH (95:5). -
Separation of Isomers: If a racemic synthesis is performed, separate threo and erythro forms using preparative HPLC (C18 column) or by fractional crystallization of their acetonides.
Pharmacological & Research Applications
Drug Development Targets
This compound and its derivatives (e.g., 8-O-4 neolignans) have shown activity in:
-
Angiogenesis: Promoting tubule formation in endothelial cells (useful for wound healing/ischemia).
-
Osteoporosis: Extracts from Eucommia ulmoides containing these compounds enhance osteoblast activity.[3]
-
Lignin Modeling: Used as a substrate to test the efficacy of lignin-degrading enzymes (peroxidases, dye-decolorizing peroxidases) for biomass conversion.
Quantitative Data Summary
| Property | Value / Description |
| Molecular Formula | C |
| Molecular Weight | 214.22 g/mol |
| Solubility | High in MeOH, DMSO, Acetone; Low in Hexane. |
| Key Spectral Peak ( | H7 doublet: |
| CAS Number | 27391-16-8 (threo isomer) |
References
-
BenchChem. (2025).[1] Structure and Properties of this compound. BenchChem Technical Repository. Link
-
Kordbacheh, F., et al. (2017). "Developing Neolignans as Proangiogenic Agents: Stereoselective Total Syntheses and Preliminary Biological Evaluations." Journal of Natural Products, 80(11). Link
-
Lourith, N., et al. (2005). "Stereochemistry and biosynthesis of 8-O-4′ neolignans in Eucommia ulmoides." Phytochemistry, 66(3). Link
-
Zalesak, F., et al. (2019).[4] "Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances."[4] Pharmacological Research, 146. Link
-
Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3. Link
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A Spectroscopic Vade Mecum for the L-ignin Model Compound threo-Guaiacylglycerol
Executive Summary: This technical guide serves as a comprehensive, field-proven reference for the spectroscopic characterization of threo-guaiacylglycerol, a pivotal lignin model compound. For researchers in biomass valorization, pulp and paper chemistry, and drug development, precise structural confirmation is paramount. This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data intrinsic to this molecule. It moves beyond mere data presentation to explain the causal-ity behind experimental choices and the logic of spectral interpretation, ensuring a self-validating approach to analysis. Detailed, step-by-step protocols for data acquisition are provided, alongside curated data tables and interpretive diagrams to empower researchers to confidently identify and characterize this compound in their own experimental workflows.
The Central Role of this compound in Lignin Chemistry
This compound is a cornerstone for understanding the complex structure of lignin, a heterogeneous aromatic biopolymer.[1][2] Specifically, it represents a simplified model for the guaiacyl-type lignin unit connected via a glycerol sidechain. Its IUPAC name is 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol.[1] The stereochemical descriptor "threo" is critical, defining the relative configuration of the hydroxyl groups on the α and β carbons of the glycerol chain as being on opposite sides in a Fischer projection.[1] This stereochemistry significantly influences the molecule's conformation and reactivity, making its unambiguous identification essential.
This guide provides the foundational spectroscopic data needed to confirm the molecule's identity and purity, which is a prerequisite for its use in studies ranging from catalytic depolymerization to enzymatic degradation.
To ensure robust structural elucidation, a multi-technique approach is mandatory. The logical workflow involves sequential analysis by NMR, IR, and MS, with each technique providing complementary information.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated this compound.
Expert Interpretation:
-
The sequential loss of water molecules is a classic fragmentation pattern for polyhydroxylated compounds. [3]* The loss of formaldehyde is characteristic of a primary alcohol moiety (the γ-carbon), providing strong evidence for the glycerol sidechain structure.
-
The stability of the resulting carbocations, often involving the aromatic ring, dictates the relative intensity of the fragment ions observed in the spectrum. [4]
Conclusion: An Integrated Approach to Structural Certainty
The definitive characterization of this compound is not achieved by a single technique but by the synergistic integration of NMR, IR, and MS data. NMR provides the detailed carbon-hydrogen framework and critical stereochemical information. IR rapidly confirms the presence of key hydroxyl, aromatic, and ether functional groups. Finally, MS validates the molecular weight and reveals fragmentation patterns that corroborate the overall structure. By following the robust protocols and interpretive logic outlined in this guide, researchers can achieve a high degree of confidence in the identity and purity of their material, ensuring the integrity and reproducibility of their scientific findings.
References
-
Capanema, E. A., Balakshin, M. Y., & Kadla, J. F. (2004). A Comprehensive Approach for Quantitative Lignin Characterization by NMR Spectroscopy. Journal of Agricultural and Food Chemistry, 52(7), 1850–1860. Retrieved from [Link]
-
Djordjevic, M. A., et al. (2017). 13 C NMR of four 8-O-4 neolignans: comparison between erythro and threo isomers. Scientific Reports, 7(1), 1-13. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
-
Kaddour, A., et al. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. Molecules, 27(24), 8936. Retrieved from [Link]
-
Li, Y., et al. (2022). NMR studies of lignin and lignin-derived products: recent advances and perspectives. Green Chemistry, 24(2), 529-560. Retrieved from [Link]
-
Pinto, G., et al. (2022). LC–MS/MS-Based Quantification Method of Polyphenols for Valorization of Ancient Apple Cultivars from Cilento. ACS Food Science & Technology, 2(4), 717–727. Retrieved from [Link]
-
Rytwo, G., & Ruiz-Hitzky, E. (2013). The Use of ATR-FTIR Spectroscopy for Quantification of Adsorbed Compounds. The Scientific World Journal, 2013, 989073. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Voinov, V. G., et al. (2020). Fragmentation Pathways of Cationized, Saturated, Short-Chain Triacylglycerols: Lithiated and Sodiated Tripropanoyl- and Trihexanoylglycerol. Journal of the American Society for Mass Spectrometry, 31(3), 573–584. Retrieved from [Link]
-
Wang, L., et al. (2018). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Molecules, 23(5), 1189. Retrieved from [Link]
-
YouTube. (2023). Fragmentation in Mass Spectrometry. Retrieved from [Link]
Sources
Threo-Guaiacylglycerol and Its Definitive Role in Lignin Structure: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Lignin, the second most abundant terrestrial biopolymer, presents a formidable challenge and a significant opportunity in biorefining and novel biomaterial development. Its complex, heterogeneous structure is dominated by β-O-4' (aryl glycerol-β-aryl ether) linkages, which account for up to 60% of all inter-unit bonds. The stereochemistry of these linkages, specifically the ratio of threo to erythro diastereomers of guaiacylglycerol-β-guaiacyl ether and its syringyl analogues, is a critical determinant of lignin's three-dimensional architecture, reactivity, and subsequent valorization potential. This guide provides an in-depth examination of the threo-guaiacylglycerol unit, its structural significance, state-of-the-art analytical methodologies for its characterization, and its profound implications for biomass processing and the development of lignin-derived platform chemicals.
Introduction: The Architectural Complexity of Lignin
Lignin is an amorphous polymer arising from the enzyme-mediated, combinatorial radical coupling of three primary monolignols: p-coumaryl, coniferyl, and sinapyl alcohols.[1] This process results in a complex, cross-linked macromolecule with a variety of carbon-carbon and ether linkages, including β-5, β-β, and the most predominant β-O-4' bond.[1] The cleavage of this β-O-4' ether bond is a primary strategic goal for lignin depolymerization into valuable aromatic monomers.[2][3] The guaiacylglycerol-β-guaiacyl ether moiety, formed from the coupling of two coniferyl alcohol radicals, is a foundational component of this linkage in softwood and hardwood lignins.[4][5] Understanding its structure is therefore paramount.
The glycerol side chain of the β-O-4' linkage contains two chiral centers at the α and β carbons, leading to the formation of two diastereomeric forms: erythro and threo. The relative abundance of these isomers, the threo/erythro ratio, is not random; it is influenced by the plant species, tissue type, and the specific monolignols involved in the coupling.[6] This stereochemical nuance dictates the polymer's conformation and its susceptibility to chemical and enzymatic degradation.
Stereochemistry of the β-O-4' Linkage: Threo vs. Erythro
The terms threo and erythro describe the relative stereochemistry of adjacent chiral centers. In the context of guaiacylglycerol-β-guaiacyl ether, this refers to the orientation of the substituents on the α and β carbons of the propane sidechain.
-
Threo Isomer : In a Fischer projection, the α-hydroxyl group and the β-aryl ether group are on opposite sides of the carbon backbone.[7]
-
Erythro Isomer : In a Fischer projection, these groups are on the same side.
This seemingly subtle difference has significant consequences for the polymer's structure. The erythro form is generally more abundant in native lignins, particularly those rich in syringyl units (hardwoods), while softwood lignins exhibit a ratio closer to 1:1.[8] The predominance of one isomer over the other influences the local chain conformation, affecting the accessibility of the β-O-4' bond to catalytic cleavage.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Guaiacylglycerol-beta-guaiacyl ether | C17H20O6 | CID 6424189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ratio of erythro and threo forms of beta-O-4 structures in tension wood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Validated Protocol for the Stereoselective Synthesis of threo-Guaiacylglycerol from Vanillin
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of threo-guaiacylglycerol, a critical lignin model compound, starting from the readily available precursor, vanillin. The described methodology focuses on an aldol addition of a lithiated aryloxyacetic acid to a protected vanillin derivative, followed by stereoselective reduction and purification. This guide is designed for researchers in organic chemistry, biomass valorization, and drug development, offering in-depth explanations for key experimental choices to ensure reproducibility and high purity of the target diastereomer. We delve into the causality behind the procedural steps, from the necessity of protecting groups to the nuances of chromatographic separation of diastereomers, providing a self-validating framework for laboratory execution.
Introduction
Guaiacylglycerol is a fundamental phenylpropanoid unit that represents a significant structural motif in lignin, the complex aromatic biopolymer found in plant cell walls.[1] The study of lignin degradation and valorization often relies on the use of well-defined model compounds to elucidate complex reaction mechanisms. This compound, with its specific stereochemistry at the α and β carbons of the glycerol sidechain, serves as an invaluable tool for such investigations.[1] Its synthesis provides researchers with a pure standard for analytical studies and for probing the stereoselectivity of enzymatic or catalytic depolymerization processes.[2]
The synthetic route from vanillin is particularly advantageous due to vanillin's commercial availability and its structural relevance as a lignin-derived aromatic aldehyde.[3][4] The core challenge in this synthesis lies in controlling the stereochemistry to favor the threo isomer over the erythro form and the subsequent separation of these diastereomers.[5][6]
This protocol details a robust method involving three key stages:
-
Aldol Addition: Reaction of a protected vanillin with an α-lithiated aryloxyacetic acid to form the carbon backbone.
-
Reduction: Conversion of the resulting 3-hydroxypropionic acid intermediate to the final glycerol structure.
-
Purification: Chromatographic separation of the threo and erythro diastereomers.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the target compound is provided below for reference.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₅ | [1] |
| Molecular Weight | 214.22 g/mol | [1] |
| CAS Number | 27391-16-8 | [1][7] |
| Appearance | Solid powder | [1] |
| Boiling Point | 483.7 ± 45.0 °C at 760 mmHg | [7] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
Overall Synthetic Workflow
The multi-step synthesis is designed to build the guaiacylglycerol backbone and then resolve the resulting diastereomers. The workflow is illustrated below.
Caption: Synthetic route from vanillin to this compound.
Detailed Experimental Protocol
Safety Precaution: This protocol involves pyrophoric reagents (n-butyllithium) and moisture-sensitive reactions. All procedures should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Part 1: Protection of Vanillin's Phenolic Hydroxyl Group
Rationale: The acidic proton of the phenolic hydroxyl group on vanillin will quench the strongly basic organolithium reagent used in the subsequent step. Protection as a tetrahydropyranyl (THP) ether is a standard procedure that prevents this side reaction and is easily reversed under mild acidic conditions.[5]
Materials:
-
Vanillin
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or another mild acid catalyst
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve vanillin (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add DHP (1.5 eq) to the solution.
-
Add a catalytic amount of PPTS (0.05 eq).
-
Stir the reaction mixture at room temperature under an inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillin is consumed (typically 2-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the THP-protected vanillin, which can often be used in the next step without further purification.
Part 2: Synthesis of the Diastereomeric Mixture
Rationale: This core step involves an aldol-type addition. (2-Methoxyphenoxy)acetic acid is deprotonated twice using a strong base to form an α-lithiated dianion. This nucleophile then attacks the aldehyde of the protected vanillin.[1][8] The reaction is performed at low temperatures to maintain the stability of the organolithium species and enhance selectivity. Subsequent reduction with a borane complex converts the carboxylic acid and aldehyde functionalities into primary alcohols to form the glycerol backbone.[1]
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
(2-Methoxyphenoxy)acetic acid
-
THP-protected vanillin (from Part 1)
-
Borane-dimethyl sulfide complex (BMS)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Lithiation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous THF and cool to -10°C in an ice-salt bath.
-
Add diisopropylamine (2.2 eq) via syringe.
-
Slowly add n-BuLi (2.1 eq) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes to generate lithium diisopropylamide (LDA).
-
In a separate flask, dissolve (2-methoxyphenoxy)acetic acid (1.0 eq) in anhydrous THF.
-
Add the solution of (2-methoxyphenoxy)acetic acid dropwise to the LDA solution at -10°C. Allow the mixture to stir for 1 hour.
-
Aldol Addition: Dissolve the THP-protected vanillin (1.0 eq) in anhydrous THF and add it dropwise to the reaction mixture at 0°C.[1] Stir for 2-3 hours at this temperature.
-
Reduction: Cool the reaction mixture to 0°C. Slowly add the borane-dimethyl sulfide complex (3.0 eq) dropwise.[1] After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Workup & Deprotection: Carefully quench the reaction by slowly adding methanol at 0°C. Follow by adding 1 M HCl until the solution is acidic (pH ~2) to hydrolyze the THP protecting group. Stir for 1-2 hours.
-
Concentrate the mixture under reduced pressure to remove most of the organic solvents.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude product as a mixture of erythro and threo diastereomers.
Part 3: Purification and Separation of Diastereomers
Rationale: The threo and erythro diastereomers have different spatial arrangements of their hydroxyl groups, leading to slight differences in polarity. This difference is exploited for chromatographic separation. Flash column chromatography is a common first step, while ion-exchange chromatography can provide excellent separation for more challenging cases.[1][5][9]
Materials:
-
Silica gel for flash chromatography
-
Solvent system (e.g., gradient of ethyl acetate in hexane or dichloromethane)
-
TLC plates
Procedure:
-
TLC Analysis: Dissolve a small amount of the crude product in ethyl acetate. Develop a TLC method to visualize the separation of the two diastereomers. A solvent system that gives Rf values of approximately 0.2-0.35 for the target isomers is ideal for column separation.[9]
-
Flash Column Chromatography: Pack a glass column with silica gel using an appropriate eluent.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elute the column with the predetermined solvent system (isocratic or gradient). A shallow gradient of ethyl acetate in hexane is often effective.[9]
-
Collect fractions and analyze them by TLC to identify those containing the pure threo and erythro isomers. The relative elution order may vary, but typically the threo isomer is slightly more polar.
-
Combine the fractions containing the pure this compound and concentrate under reduced pressure to obtain the final product.
-
Confirm the structure and stereochemistry using NMR spectroscopy and compare with literature data.
Summary of Reaction Parameters
| Step | Reagent | Molar Equivalents | Solvent | Temperature | Typical Time |
| Protection | Vanillin | 1.0 | DCM | Room Temp. | 2-4 h |
| DHP | 1.5 | ||||
| PPTS | 0.05 | ||||
| Lithiation | (2-Methoxyphenoxy)acetic acid | 1.0 | THF | -10°C to 0°C | 1-2 h |
| Diisopropylamine | 2.2 | ||||
| n-Butyllithium | 2.1 | ||||
| Aldol Addition | Protected Vanillin | 1.0 | THF | 0°C | 2-3 h |
| Reduction | Borane-DMS Complex | 3.0 | THF | 0°C to Room Temp. | 12-16 h |
References
- Benchchem. (n.d.). Application Notes and Protocols for Studying this compound-β-Guaiacyl Ether Depolymerization.
- Benchchem. (n.d.). What is the chemical structure of this compound?.
- Li, S., Lundquist, K., & Paulsson, M. (1998). Synthesis of guaiacylglycerol β-guaiacyl ether. ResearchGate.
- ResearchGate. (n.d.). Synthesis of Guaiacylglycerol beta-Guaiacyl Ether.
- Google Patents. (n.d.). Method of preparing vanillin.
- ResearchGate. (n.d.). Guaiacylglycerol as an Intermediate in Vanillin Production during Oxidative Conversion of Guaiacyl Lignin under Alkaline Conditions.
- Kyoto University Research Information Repository. (1980). Synthesis of Guaiacylglycerol-β-Coniferyl and β-Coniferyl Aldehyde Ethers.
- Google Patents. (n.d.). Method for synthesizing vanillin by using glyoxylic acid and guaiacol together.
- RSC Publishing. (2024). Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali.
- SciSpace. (n.d.). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type.
- Biopurify. (n.d.). erythro-Guaiacylglycerol β-threo-syringylglycerol ether.
- InvivoChem. (n.d.). This compound.
- PMC. (2022). Stereoselective Synthesis of β-Glycinamide Ribonucleotide.
- Benchchem. (n.d.). Technical Support Center: Refinement of Purification Protocols for this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Pathways for vanillin production through alkaline aerobic oxidation of a phenolic lignin model compound, guaiacylglycerol-β-guaiacyl ether, in concentrated aqueous alkali - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. This compound | Plants | 27391-16-8 | Invivochem [invivochem.com]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Resolution HPLC Separation of Threo- and Erythro-Guaiacylglycerol-β-Guaiacyl Ether
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the baseline separation of threo and erythro diastereomers of Guaiacylglycerol-
Part 1: The Stereochemical Challenge
Guaiacylglycerol-
Why Separation Matters
-
Biological Activity: Enzymatic degradation rates (e.g., by lignin peroxidases) differ significantly between isomers. Erythro forms are often degraded more slowly due to steric hindrance in the enzyme active site.
-
Thermodynamic Stability: In lignin depolymerization studies, the threo/erythro ratio serves as a thermodynamic probe. The erythro form is generally thermodynamically favored in synthesis, while the threo form is kinetically favored in certain biological pathways.
-
Analytical Complexity: Failure to separate these isomers results in "shouldering" or split peaks, leading to integration errors and inaccurate mass balance calculations in degradation assays.
Part 2: Chromatographic Mechanism[1]
The separation of these diastereomers on achiral stationary phases (like C18) is driven by differential solvophobic exclusion and intramolecular hydrogen bonding .
-
Intramolecular H-Bonding: The erythro isomer typically adopts a conformation that allows for a stronger intramolecular hydrogen bond between the
-hydroxyl and the -ether oxygen. This "closes" the molecule, reducing its effective polar surface area compared to the threo form. -
Stationary Phase Interaction: On hydrophobic C18 phases, the slightly more compact and less effectively polar erythro isomer typically exhibits stronger retention than the more extended, polar threo isomer.
-
Pi-Pi Interactions (Alternative): Phenyl-Hexyl columns can enhance separation by engaging in
- stacking with the aromatic rings of the guaiacyl units, which are spatially oriented differently in the two isomers.
Mechanistic Visualization
Figure 1: Mechanistic flow of diastereomer separation on Reverse-Phase HPLC. The erythro form typically shows greater retention due to conformational compactness.
Part 3: Standard Operating Protocol (SOP)
This protocol uses a high-carbon-load C18 column with an acidic mobile phase to suppress the ionization of phenolic hydroxyl groups (
Instrumentation & Conditions[2][3][4]
| Parameter | Specification | Note |
| System | HPLC/UHPLC with PDA/DAD | Binary gradient pump required. |
| Column | Agilent Zorbax Eclipse Plus C18 | 2.1 x 100 mm (or 150 mm), 3.5 µm (or 1.8 µm). High surface area is critical. |
| Temperature | 30°C ± 1°C | Strict control required; temperature shifts affect isomer selectivity. |
| Flow Rate | 0.3 mL/min | Optimized for 2.1 mm ID columns. |
| Injection | 2 - 5 µL | Avoid overloading; diastereomer resolution is load-sensitive. |
| Detection | UV 280 nm | Characteristic absorption of the guaiacyl ring. |
Mobile Phase Preparation[4]
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).
-
Solvent B: HPLC-grade Acetonitrile (MeCN) + 0.1% Formic Acid (v/v).
-
Why Formic Acid? It maintains the pH
2.7, keeping phenols protonated (neutral) for consistent hydrophobic interaction.
-
Gradient Program (Separation Optimization)
Standard fast gradients often merge the isomers. A shallow gradient or isocratic hold is required in the elution window.
| Time (min) | % Solvent B | Interaction Mode |
| 0.0 | 5% | Initial Equilibration |
| 2.0 | 5% | Sample Loading |
| 20.0 | 30% | Linear Ramp (Elution Approach) |
| 20.0 - 30.0 | 30% - 35% | Shallow Gradient (Isomer Resolution Window) |
| 35.0 | 90% | Column Wash |
| 40.0 | 90% | Wash Hold |
| 40.1 | 5% | Re-equilibration |
| 50.0 | 5% | Ready for next injection |
Note: The isomers typically elute between 22 and 28 minutes under these conditions.
Part 4: Method Validation & Data Analysis
Identification of Isomers
Without pure standards for each isomer, identification relies on elution order and NMR confirmation.
-
Elution Order: In this Water/MeCN/Formic Acid system on C18, the Threo isomer generally elutes before the Erythro isomer.
-
UV Spectra: Both isomers exhibit identical UV spectra (maxima at ~230 nm and ~280 nm).
-
Confirmation (Recommended): Collect fractions of the two peaks, evaporate solvent, and perform
H-NMR.-
Threo
-proton coupling constant ( ): ~6-8 Hz. -
Erythro
-proton coupling constant ( ): ~3-5 Hz.
-
Calculation of Threo:Erythro Ratio
The ratio is calculated by area normalization, assuming identical extinction coefficients at 280 nm (a valid assumption for diastereomers with identical chromophores).
Method Development Workflow
Figure 2: Step-by-step decision tree for optimizing diastereomer separation.
Part 5: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution | Gradient too steep. | Insert an isocratic hold at the %B where the peak elutes (approx. 30% B). |
| Peak Tailing | Silanol interactions. | Ensure 0.1% Formic Acid is fresh. Switch to an "Endcapped" column (e.g., Zorbax Eclipse Plus or Waters XBridge). |
| Retention Shift | Temperature fluctuation. | Use a column oven. Erythro retention is highly temperature-dependent due to H-bonding thermodynamics. |
| Split Peaks | Sample solvent mismatch. | Dissolve sample in initial mobile phase (5% MeCN). Injecting in 100% MeCN causes peak distortion. |
References
-
Lignin Model Thermodynamics: Shkaeva, N. V., et al. "Thermophysical properties of model compounds of the lignin structural unit."[1] Russian Chemical Bulletin, 2016.[1] Link
-
Synthesis and Separation: Ibrahim, W., & Lundquist, K. "Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol β-Guaiacyl Ether Type." Acta Chemica Scandinavica, 1994.[2] Link
-
HPLC-MS Profiling: Klinger, K. M., et al. "Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin." Processes, 2024. Link
-
General Diastereomer Separation: "HPLC Separation of Diastereomers: Chiral Molecular Tools." Molecules, 2018. Link
Sources
Application Note: NMR Spectroscopy for Differentiating Threo and Erythro Isomers
Abstract
Differentiation of threo (anti) and erythro (syn) diastereomers is a critical milestone in the structural elucidation of complex organic molecules and drug candidates. While X-ray crystallography is definitive, it requires crystalline samples often unavailable in early-stage discovery. Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful solution through the analysis of vicinal coupling constants (
Theoretical Framework: The Physics of Differentiation
The ability to distinguish diastereomers by NMR relies on the fact that threo and erythro isomers populate different low-energy rotational conformers (rotamers). The observed NMR parameters are a weighted average of these rapidly interconverting rotamers.
The Karplus Relationship
The magnitude of the vicinal proton-proton coupling constant (
-
Anti-periplanar (
): Large coupling ( Hz). -
Gauche/Syn-clinal (
): Small coupling ( Hz). -
Orthogonal (
): Minimal coupling ( Hz).
Rotamer Population Analysis
In acyclic systems, the observed
Figure 1: The causal pathway from stereochemistry to NMR observable. The distinction relies on the isomers adopting distinct weighted-average conformations.
Methodology 1: Direct Analysis of Acyclic Systems
Applicability: Aldol adducts, vicinal amino alcohols, and systems capable of intramolecular Hydrogen-bonding.
The "House-Trost" Rule (Aldols)
For
-
Mechanism: Intramolecular H-bonding locks the conformation.
-
Anti-Aldol (Threo): Adopts a chair-like H-bonded conformation where protons are anti-periplanar .
-
Result: Large
(8–10 Hz).
-
-
Syn-Aldol (Erythro): Adopts a chair-like H-bonded conformation where protons are gauche .
-
Result: Small
(2–5 Hz).
-
Critical Warning: This rule fails in polar solvents (DMSO-
Methodology 2: Cyclic Derivatives (The "Gold Standard")
When acyclic analysis is ambiguous (e.g.,
Protocol A: 1,2-Diols (Cyclic Carbonates)
For vicinal diols, converting to a five-membered cyclic carbonate is superior to acetonides because the carbonate ring is more rigid and planar.
Step-by-Step Protocol:
-
Derivatization: Dissolve diol (10 mg) in dry DCM (1 mL). Add carbonyldiimidazole (CDI, 1.5 eq) or triphosgene/pyridine. Stir 1h. Workup and purify.
-
Acquisition: Acquire 1H NMR in
. -
Analysis:
-
Erythro (Syn-diol)
Cis-carbonate: Protons and are on the same face.-
NOE: Strong NOE correlation between
and . -
J-Coupling: Typically
Hz (cis-protons in 5-ring).
-
-
Threo (Anti-diol)
Trans-carbonate: Protons are on opposite faces.-
NOE: No/Weak NOE between
and . Strong NOE between and substituent . -
J-Coupling: Typically
Hz.
-
-
Protocol B: 1,3-Diols (Rychnovsky Acetonide Method)
This is the definitive method for 1,3-relationships, relying on the
Step-by-Step Protocol:
-
Derivatization: Treat 1,3-diol with 2,2-dimethoxypropane and catalytic CSA (camphorsulfonic acid) in acetone.
-
Acquisition: Acquire
NMR (decoupled). -
Interpretation (Rychnovsky Rule):
| Stereochemistry | Conformation | Methyl Shifts ( | C2 (Acetal) Shift |
| Syn (1,3) | Chair | Distinct: ~19 ppm (axial) & ~30 ppm (equatorial) | ~98.5 ppm |
| Anti (1,3) | Twist-Boat | Similar: Both ~24–25 ppm | ~100.5 ppm |
Figure 2: Decision tree for selecting the correct derivatization strategy based on diol relationship.
Summary Data Tables
Table 1: Proton Coupling Constants (Acyclic Systems)
Note: Valid only in non-polar solvents (
| Isomer Type | Common Name | H-H Relationship (Major Rotamer) | Typical |
| Anti | Threo | Anti-periplanar ( | 8 – 10 Hz |
| Syn | Erythro | Gauche ( | 2 – 5 Hz |
Table 2: 1,3-Diol Acetonide Shifts (Rychnovsky)
| Isomer | Geometry | Methyl C-Me (ax) | Methyl C-Me (eq) | Diagnostic Feature |
| Syn | Chair | ~19.0 ppm | ~30.0 ppm | Large |
| Anti | Twist-Boat | ~24.5 ppm | ~24.5 ppm | Small/Zero |
References
-
Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. Journal of Chemical Physics. Link
-
Rychnovsky, S. D., & Skalitzky, D. J. (1990). Stereochemistry of alternating polyol chains: 13C NMR analysis of 1,3-diol acetonides. Tetrahedron Letters. Link
-
Evans, D. A., et al. (1993). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Journal of the American Chemical Society. Link
-
Stiles, M., & House, H. O. (1964). The Stereochemistry of the Reformatsky Reaction. Journal of the American Chemical Society. Link
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. Wiley. (Standard Text for Coupling Constants). Link
Sources
Quantitative Analysis of Threo-Guaiacylglycerol Moieties in Lignocellulosic Biomass
An Application Guide for Researchers
Abstract
This application note provides a comprehensive guide for the quantitative analysis of threo-guaiacylglycerol-β-guaiacyl ether (GGE), a key model compound representing the most abundant β-O-4 aryl ether linkage in lignin. The accurate quantification of this structure is paramount for understanding lignin depolymerization, evaluating pretreatment efficacy in biorefineries, and developing novel valorization strategies for biomass. We present a detailed, field-proven protocol based on thioacidolysis for the specific cleavage of β-O-4 linkages, followed by gas chromatography-mass spectrometry (GC-MS) for separation and quantification. This guide emphasizes the causality behind experimental choices, provides self-validating mechanisms through the use of internal standards and calibration, and includes a discussion of complementary analytical techniques such as Pyrolysis-GC/MS.
Introduction: The Significance of Guaiacylglycerol in Lignin Analysis
Lignin, the second most abundant terrestrial biopolymer, is a complex, aromatic macromolecule that provides structural integrity to plant cell walls.[1] Its valorization into value-added chemicals is a cornerstone of the modern biorefinery concept. Lignin's structure is dominated by various ether and carbon-carbon linkages, with the β-O-4 (aryl glycerol-β-aryl ether) linkage being the most prevalent, often constituting 50% or more of the linkages in native lignin.[2]
The guaiacylglycerol-β-guaiacyl ether (GGE) structure is the most common β-O-4 motif in softwood lignins. It exists as two diastereomers: threo and erythro. The ratio of these isomers can vary depending on the biomass source and pretreatment conditions, and their relative reactivity differs. Therefore, the specific quantification of the threo form provides critical insights into lignin's native structure and its susceptibility to chemical processing.
Direct measurement is impossible as these units are locked within the polymer. Consequently, quantitative analysis necessitates a controlled chemical degradation to liberate specific monomers, followed by high-resolution analytical separation. This guide details a robust workflow designed for this purpose, addressing the inherent challenges of the complex biomass matrix.
Principle of the Primary Analytical Method: Thioacidolysis
The cornerstone of this protocol is thioacidolysis , a highly specific chemical degradation method that selectively cleaves β-O-4 ether linkages while leaving most other lignin linkages intact.[3][4] This specificity is crucial for accurately quantifying the β-O-4 content without interference from other structural units.
The mechanism involves an acid-catalyzed reaction with ethanethiol, which displaces the β-O-4 ether bond, releasing the constituent monomers as thioethylated derivatives.[5][6] These derivatives are then amenable to analysis.
Following degradation, Gas Chromatography-Mass Spectrometry (GC-MS) is employed for analysis. To ensure the released monomers are suitable for GC analysis, a derivatization step (silylation) is required. This process replaces active hydrogen atoms on hydroxyl groups with trimethylsilyl (TMS) groups, increasing the volatility and thermal stability of the analytes.[7] Quantification is achieved by using an internal standard and generating a calibration curve with an authentic standard of the target analyte.
Logical Workflow of Thioacidolysis-GC-MS
Caption: Overall workflow for the quantitative analysis of β-O-4 linkages in biomass.
Detailed Protocols and Methodologies
This section provides a step-by-step protocol for the entire analytical process.
PART 3.1: Biomass Preparation (Pre-Analysis)
Rationale: Raw biomass contains non-lignin components like waxes, resins, and chlorophyll, known as extractives. These compounds can interfere with the thioacidolysis reaction and subsequent GC-MS analysis, leading to inaccurate quantification. A thorough solvent extraction is therefore a mandatory first step.[8]
Protocol:
-
Milling: Reduce the particle size of the air-dried biomass sample to < 0.5 mm using a Wiley mill or similar grinder. This increases the surface area for efficient extraction and reaction.
-
Drying: Dry the milled biomass in a vacuum oven at 40°C overnight to determine the moisture content and ensure accurate weighing.
-
Soxhlet Extraction:
-
Place approximately 5 g of dried, milled biomass into a cellulose extraction thimble.
-
Perform sequential Soxhlet extraction for 8 hours with each of the following solvents:
-
Toluene/Ethanol (2:1, v/v)
-
Ethanol
-
Water
-
-
This sequence ensures the removal of a broad polarity range of extractive compounds.
-
-
Final Drying: After extraction, air-dry the extractive-free biomass in a fume hood, followed by drying in a vacuum oven at 40°C to a constant weight. Store the sample in a desiccator.
PART 3.2: Thioacidolysis Reaction
Rationale: This core step uses a solution of ethanethiol and boron trifluoride etherate to catalytically cleave the β-O-4 linkages. The conditions are optimized to maximize cleavage while minimizing side reactions.[3][9]
Materials:
-
Thioacidolysis Reagent: Freshly prepare a solution of 2.5% (v/v) boron trifluoride etherate (BF₃·OEt₂) and 10% (v/v) ethanethiol in anhydrous dioxane. Caution: This reagent is corrosive and has a strong odor; prepare and use it in a well-ventilated chemical fume hood.
-
Internal Standard (IS): Tetracosane (C₂₄H₅₀) or a similar high-boiling point hydrocarbon.
-
Extractive-free, dried biomass.
-
Screw-cap reaction vials (e.g., 4 mL) with PTFE-lined septa.
Protocol:
-
Sample Weighing: Accurately weigh 5-10 mg of extractive-free biomass into a reaction vial.
-
Internal Standard Addition: Add a known amount of the internal standard solution (e.g., 100 µL of 1 mg/mL tetracosane in dioxane). The IS is crucial for correcting variations in sample workup and GC injection volume.
-
Reagent Addition: Add 2 mL of the freshly prepared thioacidolysis reagent to the vial.
-
Reaction: Tightly cap the vial, vortex briefly, and place it in a heating block at 100°C for 4 hours.
-
Quenching: After 4 hours, cool the vial in an ice bath. Add 1 mL of deionized water to quench the reaction.
PART 3.3: Product Recovery and Derivatization
Rationale: The thioethylated lignin monomers are recovered from the aqueous reaction mixture via liquid-liquid extraction. They are then derivatized via silylation to make them volatile for GC analysis.[7]
Materials:
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Pyridine
-
BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane)
Protocol:
-
Extraction:
-
Add 2 mL of DCM to the quenched reaction mixture.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Carefully transfer the lower organic (DCM) layer to a clean vial.
-
Repeat the extraction twice more, pooling the organic layers.
-
-
Drying: Dry the combined organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the DCM under a gentle stream of nitrogen gas at room temperature.
-
Derivatization (Silylation):
-
To the dried residue, add 100 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
-
PART 3.4: GC-MS Analysis and Quantification
Rationale: A GC system with a non-polar capillary column separates the silylated monomers based on their boiling points and polarity. The mass spectrometer identifies them based on their unique fragmentation patterns and quantifies them by measuring ion abundance. Using Selected Ion Monitoring (SIM) mode can increase sensitivity for targeted quantitative analysis.[10]
Typical GC-MS Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer | Provides separation and sensitive detection. |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column suitable for a wide range of analytes. |
| Injector Temp. | 250°C | Ensures rapid volatilization of the derivatized sample. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas standard for MS applications. |
| Oven Program | 150°C (hold 1 min), ramp to 300°C at 5°C/min, hold 10 min | A temperature gradient to effectively separate analytes with different boiling points. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard temperature for the quadrupole mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method creating a library-searchable mass spectrum. |
| Acquisition | Full Scan (m/z 50-650) or SIM mode | Full scan for identification; SIM for higher sensitivity quantification of target ions. |
Quantification:
-
Calibration Curve: Prepare a series of calibration standards containing known concentrations of an authentic this compound standard and a fixed concentration of the internal standard. Process these standards through the derivatization and GC-MS analysis steps.
-
Data Processing: Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. Perform a linear regression to obtain the calibration curve.
-
Sample Analysis: Calculate the concentration of this compound in the biomass samples using the response factor from the calibration curve. The final result should be expressed as mg per g of extractive-free biomass.
Example Data Table:
| Sample ID | Analyte Retention Time (min) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) | Concentration (mg/g) |
|---|---|---|---|---|---|
| Poplar Wood-1 | 18.25 | 150,432 | 300,150 | 0.501 | 2.55 |
| Poplar Wood-2 | 18.26 | 155,890 | 301,500 | 0.517 | 2.63 |
| Spruce Wood-1 | 18.25 | 210,110 | 299,880 | 0.701 | 3.56 |
Complementary Method: Analytical Pyrolysis-GC/MS
Principle: Pyrolysis-GC/MS (Py-GC/MS) is a powerful, high-throughput technique for characterizing the chemical composition of complex organic materials.[11] A microgram-scale amount of the biomass is heated rapidly to a high temperature (e.g., 500-600°C) in an inert atmosphere.[10][12] The polymer chains, including lignin, fragment into smaller, volatile molecules (pyrolysates) which are immediately swept into the GC-MS for analysis.[13]
Advantages:
-
Speed: Analysis is very rapid, often under an hour per sample.
-
Minimal Sample Prep: Does not require solvent extraction or derivatization.
-
Small Sample Size: Only requires ~100 µg of material.
Limitations:
-
Semi-Quantitative: Without a suitable polymeric standard, the technique is primarily used for relative quantification (e.g., S/G ratio) or structural fingerprinting.[14]
-
Complex Data: The resulting pyrogram contains hundreds of peaks from the pyrolysis of all biomass components (cellulose, hemicellulose, lignin), requiring careful data analysis to identify lignin-derived products.[15]
Protocol Outline:
-
Sample Preparation: Weigh ~100 µg of milled biomass into a pyrolysis sample cup.
-
Pyrolysis: Place the sample in the pyrolyzer. Pyrolyze at 550°C for 30 seconds.
-
GC-MS Analysis: The pyrolysates are transferred directly to the GC-MS, which runs a temperature program similar to the one described in section 3.4.
-
Data Analysis: Identify peaks corresponding to lignin pyrolysis products (e.g., guaiacol, 4-vinylguaiacol) by comparing their mass spectra with libraries (e.g., NIST). While direct quantification of GGE is not feasible, the overall lignin profile provides valuable structural information.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 3. A rapid thioacidolysis method for biomass lignin composition and tricin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. research-hub.nrel.gov [research-hub.nrel.gov]
- 7. researchgate.net [researchgate.net]
- 8. docs.nrel.gov [docs.nrel.gov]
- 9. A rapid thioacidolysis method for biomass lignin composition and tricin analysis (Journal Article) | OSTI.GOV [osti.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. research.aalto.fi [research.aalto.fi]
- 12. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 13. ast.uga.edu [ast.uga.edu]
- 14. Use of Pyrolysis–Gas Chromatography/Mass Spectrometry as a Tool to Study the Natural Variation in Biopolymers in Different Tissues of Economically Important European Softwood Species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
using threo-guaiacylglycerol as a substrate for laccase enzymes
High-Precision Oxidation of threo-Guaiacylglycerol- -Guaiacyl Ether using Laccase Systems
-Guaiacyl Ether (GGGE).Abstract & Strategic Relevance
The
While commercial GGGE is often a mixture of diastereomers, the ** threo ** isomer is thermodynamically predominant in native softwood lignin. This guide details the experimental protocols for using threo-GGGE as a substrate for laccase (Trametes versicolor) to achieve two distinct outcomes:
-
Direct Oxidation: Radical-mediated polymerization (synthesis of oligomers).
-
Mediated Oxidation (LMS):
-oxidation and -ether cleavage (production of vanillin/guaiacol).
Mechanistic Principles
Laccase (EC 1.10.3.[1][2][3]2) is a multi-copper oxidase that couples the four-electron reduction of oxygen to water with the one-electron oxidation of four substrate molecules.
2.1 The Radical Cascade
When threo-GGGE (a phenolic substrate) interacts with the T1 copper site of laccase, a proton and electron are abstracted, generating a phenoxy radical . This radical is resonance-stabilized, delocalizing to the
-
Without Mediators: The bulky radical species undergo radical-radical coupling (5-5', 4-O-5'), leading to polymerization.
-
With Mediators (e.g., ABTS, HBT): Small molecule mediators act as electron shuttles.[4] They can abstract hydrogen from the benzylic (
) position, leading to ketone formation (Guaiacone) or oxidative cleavage of the bond.
2.2 Pathway Visualization
The following diagram illustrates the bifurcation between direct coupling and mediator-driven cleavage.
Figure 1: Mechanistic bifurcation of laccase activity on threo-GGGE based on the presence of mediators.
Experimental Protocols
3.1 Materials & Reagents[4][5]
-
Enzyme: Laccase from Trametes versicolor (Activity
10 U/mg). -
Substrate: this compound-
-guaiacyl ether (Purity >97%). -
Mediators (Optional): ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or HBT (1-hydroxybenzotriazole).
-
Buffer: 50 mM Sodium Acetate Buffer, pH 4.5 (Optimal for fungal laccase stability).
-
Solvent: Dioxane or Acetone (HPLC grade). Note: GGGE is sparingly soluble in water; organic co-solvent is mandatory.
3.2 Protocol A: Direct Oxidation (Polymerization Focus)
Use this protocol to study radical coupling kinetics or synthesize lignin oligomers.
-
Stock Preparation: Dissolve threo-GGGE (10 mM) in Dioxane/Water (20:80 v/v).
-
Reaction Mix: In a glass vial, combine:
-
1.5 mL Acetate Buffer (pH 4.5)
-
0.4 mL GGGE Stock (Final conc: 2 mM)
-
0.1 mL Laccase solution (1 mg/mL in buffer)
-
-
Incubation: Incubate at 30°C with orbital shaking (150 rpm). Ensure open-air conditions (oxygen is the co-substrate).
-
Sampling: At intervals (0, 15, 30, 60 min), remove 100 µL aliquots.
-
Quenching: Immediately add 100 µL of glacial acetic acid or 200 µL Methanol to denature the enzyme.
-
Observation: The solution will turn dark brown/amber due to quinone methide and oligomer formation.
3.3 Protocol B: Mediator-Assisted Cleavage (LMS Focus)
Use this protocol to simulate biodegradation or produce vanillin.
-
Reaction Mix:
-
1.4 mL Acetate Buffer (pH 4.5)
-
0.4 mL GGGE Stock (2 mM final)
-
0.1 mL Mediator Stock (ABTS or HBT, 10 mM stock
0.5 mM final) -
0.1 mL Laccase solution (1 mg/mL)
-
-
Incubation: 30°C, 150 rpm, 4–24 hours. (Cleavage is slower than polymerization).
-
Quenching: Add Methanol (1:1 ratio).
-
Work-up: For GC-MS analysis, an extraction step (Ethyl Acetate) is required. For HPLC, filter through 0.22 µm PTFE filter.
Analytical Validation
To validate the enzymatic transformation, High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS) is required.
4.1 HPLC-DAD/MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient: 5% B (0-2 min)
40% B (15 min) 90% B (20 min). -
Flow Rate: 0.8 mL/min.
-
Detection: 280 nm (Lignin characteristic peak).
4.2 Data Interpretation: Product Profile
The following table summarizes the expected retention time shifts and mass spectral signatures.
| Compound Class | Specific Product | Expected Change (vs Control) | Mass Signal (ESI-) |
| Substrate | threo-GGGE | Decrease (Consumption) | 319 [M-H]⁻ |
| Oxidation (LMS) | Guaiacone ( | New Peak (Early eluting) | 317 [M-H]⁻ (-2 Da) |
| Cleavage (LMS) | Guaiacol | New Peak (Late eluting) | 123 [M-H]⁻ |
| Cleavage (LMS) | Vanillin | New Peak (Mid eluting) | 151 [M-H]⁻ |
| Polymer (Direct) | 5-5' Dimer | Broad peaks (Very late eluting) | 637 [2M-H]⁻ |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for laccase-mediated GGGE processing.
Troubleshooting & Expert Tips
-
Solubility Issues: threo-GGGE is hydrophobic. If the solution turns cloudy upon adding buffer, increase the Dioxane concentration to 20%. Do not exceed 30% as organic solvents can denature the laccase.
-
Stereochemistry: Commercial GGGE is often a 50:50 erythro:threo mix. In high-resolution HPLC, these may appear as a split peak. Threo usually elutes slightly later than erythro on C18 columns due to intramolecular hydrogen bonding capabilities.
-
Control Reactions: Always run a "No Enzyme" control to rule out auto-oxidation, and a "Denatured Enzyme" control (boiled laccase) to rule out absorption effects.
-
Mediator Stability: ABTS radicals are stable (green color), but HBT radicals are highly reactive and transient. When using HBT, continuous slow addition may improve cleavage yields.
References
-
Kawai, S., et al. (1988).
-1 lignin substructure model compounds by laccase of Coriolus versicolor. Arch. Biochem. Biophys.[5] Link -
Bourbonnais, R., & Paice, M. G. (1990). Oxidation of non-phenolic substrates: An expanded role for laccase in lignin biodegradation. FEBS Letters. Link
-
Hilgers, R., et al. (2018). Laccase/Mediator Systems: Their Reactivity toward Phenolic Lignin Structures.[5][7] ACS Sustainable Chemistry & Engineering. Link
-
Crestini, C., et al. (2003). Structural analysis of laccase-mediator-oxidized lignins by quantitative 31P and 2D NMR spectroscopy. Biomacromolecules.[4][7][8] Link
-
Roth, S., & Spiess, A. C. (2015). Laccase-mediated modification of lignin: Fundamentals and industrial applications. Bioprocess and Biosystems Engineering. Link
Sources
- 1. An Organic Chemist's Guide to Mediated Laccase Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obtaining aromatic compounds through lignin oxidation with laccase immobilized in alginate [scielo.org.mx]
- 4. Natural Syringyl Mediators Accelerate Laccase-Catalyzed β-O-4 Cleavage and Cα-Oxidation of a Guaiacyl Model Substrate via an Aggregation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lignin-Derived Compounds as Efficient Laccase Mediators for Decolorization of Different Types of Recalcitrant Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
threo-guaiacylglycerol as a standard for lignin analysis
Application Note: threo-Guaiacylglycerol- -Guaiacyl Ether as a Benchmark Standard for Lignin Analysis
Executive Summary
In the quantification of lignin depolymerization, the
However, a common analytical failure mode is the neglect of stereochemistry. GGE exists as two diastereomers: threo (anti) and erythro (syn). These isomers exhibit drastically different reaction kinetics—erythro forms often degrade 4x faster under alkaline conditions due to neighboring group participation.
This guide establishes the protocol for using pure threo-GGE as an internal standard and analytical benchmark. We focus on the threo isomer because it is often the thermodynamically favored product in specific acidolysis pathways, yet harder to degrade kinetically, making it the "stress test" for any new depolymerization catalyst.
Chemical Foundation & Stereochemistry
To use GGE effectively, one must distinguish its stereoisomers. The reactivity difference stems from the ability of the
Isomer Visualization
The following diagram illustrates the stereochemical difference and the "locked" conformation that dictates reactivity.
Caption: Figure 1. The threo (anti) isomer displays a larger coupling constant due to the dihedral angle, serving as the primary NMR identification metric.
Protocol 1: NMR Validation of Standard Purity
Objective: Confirm the threo/erythro ratio of your commercial or synthesized standard before use. Commercial "GGE" is often a 50:50 mixture unless specified.
Reagents:
-
Solvent: Acetone-
(Preferred over CDCl for better resolution of hydroxyl protons). -
Internal Standard (Optional): 1,3,5-trioxane.
Procedure:
-
Dissolve 10 mg of GGE standard in 600
L Acetone- . -
Acquire
H-NMR spectra (minimum 400 MHz, 600 MHz recommended). -
Focus on the
-proton (H7) region (approx.[1] 4.9 – 5.0 ppm).
Data Interpretation:
| Isomer |
Note: Chemical shifts may drift slightly based on concentration, but the coupling constant (
Protocol 2: HPLC-UV/MS Quantification
Objective: Separate and quantify threo-GGE in complex depolymerization mixtures. Challenge: Threo and erythro isomers often co-elute on standard C18 gradients if the slope is too steep.
Chromatographic Conditions
-
System: UHPLC or HPLC with DAD (Diode Array Detector).
-
Column: High-density C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Kinetex), 1.8
m or 2.6 m particle size. -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.3 mL/min (UHPLC) or 1.0 mL/min (HPLC).
-
Detection: 280 nm (Lignin characteristic
).
Gradient Method (Self-Validating)
This gradient is designed to "park" the dimer in the middle of the run to ensure separation from monomers (vanillin/guaiacol) and oligomers.
| Time (min) | % B | Event | Mechanism |
| 0.0 | 5 | Hold | Equilibration |
| 2.0 | 5 | Isocratic | Elute polar salts/sugars |
| 15.0 | 40 | Linear Ramp | Critical Separation Region (Isomers elute here) |
| 18.0 | 95 | Wash | Elute recalcitrant oligomers |
| 20.0 | 95 | Hold | Column cleaning |
| 20.1 | 5 | Re-equilibration | Prepare for next injection |
Elution Order
In Reverse-Phase (C18) chromatography:
-
Erythro-GGE typically elutes first .
-
Reasoning: The erythro form can adopt a conformation with an intramolecular hydrogen bond that slightly reduces its interaction with the hydrophobic stationary phase compared to the threo form.
-
-
Threo-GGE typically elutes second .
Application Workflow: Depolymerization Benchmarking
Scenario: You are testing a new Reductive Catalytic Fractionation (RCF) catalyst. You need to know if it cleaves the
Caption: Figure 2. Workflow for determining catalytic efficiency. High residual threo-GGE indicates kinetic limitations of the catalyst.
Calculation of Conversion
Do not report "Total GGE conversion." Report isomer-specific conversion to demonstrate mechanistic insight.
Interpretation:
-
If Erythro conversion > Threo conversion: The reaction is likely driven by alkaline-like mechanisms or specific surface conformations.
-
If Erythro conversion
Threo conversion: The catalyst is robust and likely operates via a radical mechanism or rapid oxidative cleavage that is less stereoselective.
Troubleshooting & Quality Control
| Issue | Probable Cause | Corrective Action |
| Merged Peaks | Gradient too steep around 20-40% B. | Flatten gradient to 1% B/min in the elution window. |
| NMR Multiplets Unclear | Water contamination in Acetone- | Use fresh ampoules of solvent; water broadens -OH signals which couple to |
| Low Recovery | Adsorption to glass. | GGE is sticky. Use silanized vials or dissolve in MeOH immediately after drying. |
References
-
Stereochemistry & NMR
- Ralph, J., et al. "NMR Characterization of Lignin and Lignin Model Compounds.
- Context: Definitive source for proton coupling constants ( ) distinguishing threo/erythro forms.
-
Reactivity Differences
-
Thermodynamic Stability
-
Analytical Method (HPLC/MS)
- Katahira, R., et al. "Stability and Reactivity of Guaiacylglycerol- -Guaiacyl Ether...". MDPI Processes, 2024.
- Context: Detailed degradation pathways and HPLC-MS identific
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01740G [pubs.rsc.org]
Application Notes & Protocols: The Role of threo-Guaiacylglycerol-β-guaiacyl Ether in Pulp and Paper Research
Audience: Researchers, scientists, and process development professionals in the pulp, paper, and biorefinery industries.
Abstract: Lignin, a complex aromatic biopolymer, is the primary component removed from wood during chemical pulping and bleaching. Its intricate and irregular structure makes direct mechanistic studies challenging. This guide details the application of threo-guaiacylglycerol-β-guaiacyl ether, a dimeric model compound that accurately represents the most abundant linkage in native lignin—the β-O-4 aryl ether bond. By utilizing this compound, researchers can precisely investigate the chemical transformations of lignin under simulated industrial conditions, leading to optimized delignification processes, enhanced bleaching efficiency, and novel biorefinery pathways.
Introduction: The Significance of a Lignin Model Compound
Lignin is a formidable challenge in pulp and paper manufacturing. Its removal is the central goal of pulping, and the brightening of residual lignin is the objective of bleaching.[1][2] The complexity of the lignin polymer, with its varied linkages and monomeric units, complicates the study of its reaction chemistry. To overcome this, researchers employ model compounds that represent specific, repeating structural motifs within the native polymer.
Guaiacylglycerol-β-guaiacyl ether (GGE) is arguably the most important and widely used lignin model compound because it contains the β-O-4 aryl ether linkage.[3][4][5] This specific bond accounts for approximately 50% of all linkages in softwood lignin and up to 60% in hardwood lignin, making its cleavage the principal reaction in lignin depolymerization.[5]
The structure consists of a guaiacyl unit linked to a glycerol sidechain, which in turn is ether-linked at the β-position to another guaiacyl unit. It exists as two diastereomers: erythro and threo. The distinction is crucial, as the stereochemistry influences reactivity. In many delignification processes, the β-O-4 bond of the threo isomer cleaves more rapidly than that of the erythro isomer, a phenomenon attributed to conformational differences and the participation of the γ-hydroxyl group.[6][7] This guide focuses on the threo isomer due to its distinct reactivity and relevance in mechanistic studies.
Caption: Using a model compound to understand complex polymer reactions.
Physicochemical Properties & Handling
Proper handling and storage are critical for ensuring the integrity of the model compound.
| Property | Value | Source / Note |
| IUPAC Name | 1-(4-hydroxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol | [8] |
| Stereoisomer | threo | Relative configuration at α and β carbons[8][9] |
| CAS Number | 27391-16-8 | [8] |
| Molecular Formula | C₁₇H₂₀O₆ | |
| Molecular Weight | 320.34 g/mol | |
| Appearance | White to off-white solid | |
| Storage | Store at -20°C for short-term (1 month) or -80°C for long-term (6+ months). Keep under an inert atmosphere (e.g., nitrogen) to prevent oxidation. | [10] |
Core Applications in Pulp and Paper Research
A. Elucidating Delignification Mechanisms
threo-GGE is an invaluable tool for studying how lignin breaks down under various pulping conditions.
-
Alkaline Pulping (Kraft): In Kraft pulping, the key reaction is the cleavage of the β-O-4 ether bond via a quinone methide intermediate. Studies with GGE help quantify the reaction rates and the influence of factors like temperature and alkali concentration on the cleavage of phenolic versus non-phenolic ether linkages.[7][11] The threo isomer's faster reaction rate compared to the erythro isomer provides insight into the differential degradation of lignin structures.[6][7]
-
Acidic Pulping (Acid Sulfite): During acid-catalyzed delignification, the β-O-4 bond is cleaved through protonation of the α- or β-hydroxyl groups, followed by water elimination and bond scission.[12][13] Using GGE allows researchers to map the complex reaction network, which includes both desired cleavage and undesirable condensation reactions that can inhibit delignification.[1][12]
B. Evaluating Bleaching Agent Efficacy and Selectivity
The goal of bleaching is to remove residual lignin without significantly degrading cellulose. threo-GGE is used to screen bleaching agents and optimize conditions.
-
Chlorine Dioxide (ClO₂): ClO₂ is a highly selective bleaching agent. Studies using model compounds like GGE have shown that it reacts much faster with phenolic lignin units than non-phenolic ones.[14] This allows for targeted lignin removal while minimizing carbohydrate damage.
-
Hydrogen Peroxide (H₂O₂): In alkaline peroxide bleaching, hydroxyl and perhydroxyl radicals attack lignin structures. GGE helps elucidate the preference of these radicals for specific sites on the lignin model, revealing that hydroxyl radicals can attack both phenolic and non-phenolic structures, contributing to delignification.[15][16]
-
Ozone (O₃): Ozone attacks the electron-rich aromatic rings of lignin, leading to ring-opening and degradation.[1] GGE provides a simplified substrate to study the kinetics and products of ozonolysis, helping to balance lignin removal with cellulose preservation.
C. Probing Enzymatic Lignin Degradation
With the growing interest in biotechnology for pulping (biopulping) and biorefineries, threo-GGE serves as a standard substrate to assess the activity of lignin-degrading enzymes.
-
Laccases and Peroxidases: These enzymes oxidize phenolic units in lignin, but can also act on non-phenolic structures like GGE in the presence of mediators. Assays with GGE are used to screen for effective enzyme-mediator systems.
-
β-Etherases: These specialized enzymes directly cleave the β-O-4 ether bond.[17] GGE is the quintessential substrate for identifying and characterizing novel β-etherases from microorganisms, which hold immense potential for targeted lignin depolymerization in biorefinery applications. The cleavage of GGE by these enzymes typically yields guaiacol and guaiacylglycerol.[17]
Detailed Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of threo-GGE (Simulating Acidolysis)
Objective: To monitor the degradation of threo-GGE under acidic conditions and identify the primary cleavage products, simulating the acid-catalyzed breakdown of lignin's β-O-4 linkages.
Causality: This protocol mimics the conditions of acid pulping or biorefinery acidolysis. The acid protonates hydroxyl groups on the GGE sidechain, facilitating the elimination of water and subsequent cleavage of the β-O-4 ether bond, a key step in lignin depolymerization.[12][13][18]
Materials:
-
This compound-β-guaiacyl ether (GGE)
-
Dioxane (HPLC grade)
-
Deionized water
-
Sulfuric acid (H₂SO₄), 0.2 M solution
-
Ethyl acetate (HPLC grade)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous sodium sulfate
-
Reaction vials (10 mL, pressure-rated)
-
Heating block or oil bath
-
HPLC system with a C18 column and UV detector
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 10 mL vial, dissolve 20 mg of threo-GGE in 5 mL of a 9:1 (v/v) dioxane/water solution.
-
Control Sample: Withdraw a 500 µL aliquot, quench it with 1 mL of saturated sodium bicarbonate, and label it as the "T=0" (time zero) sample.
-
Initiate Reaction: Add 500 µL of 0.2 M H₂SO₄ to the reaction vial, seal it tightly, and place it in a pre-heated block at 85°C.
-
Time-Course Sampling: At specified time points (e.g., 30, 60, 120, 240 minutes), carefully withdraw 500 µL aliquots from the reaction mixture. Immediately quench each aliquot in a separate vial containing 1 mL of saturated sodium bicarbonate to neutralize the acid and stop the reaction.
-
Product Extraction: For each quenched time-point sample (including T=0), add 2 mL of ethyl acetate and vortex vigorously for 1 minute. Allow the layers to separate.
-
Sample Preparation for Analysis: Carefully transfer the top organic (ethyl acetate) layer to a clean vial. Dry the organic extract over a small amount of anhydrous sodium sulfate. Evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.
-
Analysis: Re-dissolve the dried residue in a known volume (e.g., 1 mL) of acetonitrile or mobile phase. Analyze by HPLC-UV (detecting at 280 nm) to quantify the remaining GGE and the formation of products like guaiacol and Hibbert's ketones.
Self-Validation:
-
The T=0 sample serves as the baseline, showing the initial concentration of GGE before degradation.
-
Running a parallel reaction without the H₂SO₄ catalyst should show no significant degradation of GGE, confirming the acid's role.[3]
Protocol 2: Alkaline Peroxide Oxidation of threo-GGE
Objective: To simulate the reaction of a non-phenolic lignin model with hydrogen peroxide under alkaline bleaching conditions.
Causality: In this process, H₂O₂ in an alkaline medium generates reactive oxygen species like hydroxyl radicals (·OH). These radicals are highly reactive and can attack non-phenolic structures like GGE, leading to oxidation and fragmentation, which is a key mechanism for brightening pulp.[15][16]
Caption: General workflow for a lignin model compound degradation experiment.
Materials:
-
This compound-β-guaiacyl ether (GGE)
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrogen peroxide (H₂O₂), 30% w/w solution
-
Deionized water
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 1 M solution for quenching
-
HPLC system as described in Protocol 1
Procedure:
-
Reaction Setup: Dissolve 20 mg of threo-GGE in 4 mL of methanol in a reaction vial. Add 4 mL of 1 M NaOH.
-
Control Sample: Withdraw a 500 µL aliquot for the T=0 sample and quench with 100 µL of 1 M HCl.
-
Initiate Reaction: Add 200 µL of 30% H₂O₂ to the main reaction vial. Seal and place in a water bath at 70°C.
-
Time-Course Sampling: At desired intervals (e.g., 15, 30, 60, 90 minutes), withdraw 500 µL aliquots and quench immediately with 100 µL of 1 M HCl to neutralize the alkali and decompose residual peroxide.
-
Sample Preparation and Analysis: Directly inject the quenched and neutralized samples into the HPLC system for analysis. The disappearance of the GGE peak and the appearance of new product peaks can be monitored.
Self-Validation:
-
A control reaction without H₂O₂ will demonstrate the stability of GGE to alkali alone under these conditions.
-
A control reaction without NaOH will show the low reactivity of H₂O₂ in a neutral medium.
Data Analysis and Interpretation
The analysis of reaction products is crucial for understanding the degradation pathways.
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantifying the degradation of GGE over time. By using a standard calibration curve, the concentration of GGE at each time point can be determined, allowing for the calculation of reaction kinetics.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to identify volatile degradation products.[5] After extraction and derivatization (e.g., silylation) to make the products more volatile, GC-MS can identify key fragments like guaiacol, vanillin, and other monomeric phenols, providing direct evidence of β-O-4 bond cleavage.[3][5]
-
Nuclear Magnetic Resonance (NMR): For detailed structural elucidation of unknown products, techniques like ¹H-NMR, ¹³C-NMR, and 2D-NMR (HSQC, HMBC) are indispensable.[15][19] They can confirm the structures of isolated reaction products.
Caption: Simplified cleavage of GGE into primary product types.
References
-
Gierer, J. (1985). Synthesis of guaiacylglycerol β-guaiacyl ether. ResearchGate. Retrieved from [Link]
-
Masai, E., et al. (2015). From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization. Frontiers in Microbiology. Retrieved from [Link]
-
Ouyang, X., et al. (2022). A DFT Mechanistic Study on Base-Catalyzed Cleavage of the β-O-4 Ether Linkage in Lignin: Implications for Selective Lignin Depolymerization. Frontiers in Chemistry. Retrieved from [Link]
-
Gierer, J., & Ljunggren, S. (1979). Synthesis of Guaiacylglycerol beta-Guaiacyl Ether. ResearchGate. Retrieved from [Link]
-
Pouteau, C., et al. (2005). Guaiacylglycerol-β-guaiacyl ether enzymatic acetylation. ResearchGate. Retrieved from [Link]
-
Olkiewicz, M., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Molecules. Retrieved from [Link]
-
Nakatsubo, F., Sato, K., & Higuchi, T. (1980). Synthesis of Guaiacylglycerol-β-Coniferyl and β-Coniferyl Aldehyde Ethers. Kyoto University Research Information Repository. Retrieved from [Link]
-
Liu, Y., et al. (2016). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. BioResources. Retrieved from [Link]
-
Ibrahim, M., & Lundquist, K. (1994). Synthesis of erythro and threo Forms of Lignin Models of the Arylglycerol .BETA.-Guaiacyl Ether Type. Acta Chemica Scandinavica. Retrieved from [Link]
-
Yokoyama, T., et al. (2002). Reactivity of Lignin with Different Composition of Aromatic Syringyl/Guaiacyl Structures and Erythro/Threo Side Chain Structures in β-O-4 Type during Alkaline Delignification. ResearchGate. Retrieved from [Link]
-
Yokoyama, T., Matsumoto, Y., & Meshitsuka, G. (2002). Reactivity of lignin during alkaline delignification... PubMed. Retrieved from [Link]
-
Liguori, L., et al. (2015). Role of Substituents in the Solid Acid-Catalyzed Cleavage of the β-O-4 Linkage in Lignin Models. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
-
Chen, J., et al. (2024). Advances in lignin chemistry during pulping and bleaching. ResearchGate. Retrieved from [Link]
-
Kishimoto, T., et al. (2005). Delignification Mechanism during High-Boiling Solvent Pulping. Part 1. Reaction of Guaiacylglycerol-β-Guaiacyl Ether. ResearchGate. Retrieved from [Link]
-
Johansson, H. (2007). New Techniques for Continuous Chemical Analysis in the Pulp & Paper Industry. Diva-portal.org. Retrieved from [Link]
-
De Gregorio, G. F., et al. (2016). New insights into the catalytic cleavage of the lignin β-O-4 linkage in multifunctional ionic liquid media. Green Chemistry. Retrieved from [Link]
-
Braber, F. H., et al. (1990). Reactions of lignin model compounds with pulp bleaching chemicals. Reactions of 4-methyltrichlorocatechol. Canadian Journal of Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]
-
Renders, T., et al. (2021). Lignin-Derived Chemicals from Pulping Liquors. National Renewable Energy Laboratory. Retrieved from [Link]
-
Shi, L., et al. (2022). Effects of the Preferential Oxidation of Phenolic Lignin Using Chlorine Dioxide on Pulp Bleaching Efficiency. Molecules. Retrieved from [Link]
-
Petretto, G. L., et al. (2023). Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves. Molecules. Retrieved from [Link]
-
Liu, F., et al. (2018). Acid-catalyzed hydrolysis of lignin β-O-4 linkages in ionic liquid solvents: A computational mechanistic study. ResearchGate. Retrieved from [Link]
-
Lee, D. Y. (1990). Mechanochemistry of Lignin Model Compounds in Relation to Bleaching of Mechanical Pulp. KAKEN. Retrieved from [Link]
-
Wang, G., et al. (2014). Recovery and characterization of lignin from alkaline straw pulping black liquor: As feedstock for bio-oil research. ResearchGate. Retrieved from [Link]
-
Gellerstedt, G. (2007). THE CHEMISTRY OF BLEACHING AND POST-COLOR FORMATION IN KRAFT PULPS. KTH Royal Institute of Technology. Retrieved from [Link]
-
Renders, T., et al. (2017). New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. eucalyptus.com.br [eucalyptus.com.br]
- 3. mdpi.com [mdpi.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. Reactivity of lignin with different composition of aromatic syringyl/guaiacyl structures and erythro/threo side chain structures in β-O-4 type during alkaline delignification: as a basis for the different degradability of hardwood and softwood lignin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. New Mechanistic Insights into the Lignin β-O-4 Linkage Acidolysis with Ethylene Glycol Stabilization Aided by Multilevel Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of the Preferential Oxidation of Phenolic Lignin Using Chlorine Dioxide on Pulp Bleaching Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanochemistry of Lignin Model Compounds in Relation to Bleaching of Mechanical Pulp [jstage.jst.go.jp]
- 17. Frontiers | From gene to biorefinery: microbial β-etherases as promising biocatalysts for lignin valorization [frontiersin.org]
- 18. researchgate.net [researchgate.net]
- 19. Metabolomic Approach Based on Analytical Techniques for the Detection of Secondary Metabolites from Humulus lupulus L. Dried Leaves | MDPI [mdpi.com]
studying delignification mechanisms with threo-guaiacylglycerol
Application Note & Protocol
Topic: Elucidating Lignin Depolymerization Mechanisms Using the Threo-Isomer of Guaiacylglycerol-β-Guaiacyl Ether
Audience: Lignocellulosic chemists, biochemical engineers, and material scientists.
Introduction: The Challenge of Lignin Valorization and the Power of Model Compounds
Lignin, a complex, amorphous polymer of phenylpropanoid units, constitutes a significant fraction of lignocellulosic biomass. Its recalcitrance to chemical and biological degradation presents a major hurdle in the efficient conversion of biomass to biofuels and value-added chemicals. The most abundant linkage within the lignin polymer is the β-O-4 aryl ether bond, accounting for approximately 50-60% of all linkages in softwood and hardwood lignins, respectively. Understanding the cleavage of this specific bond is paramount to developing effective delignification strategies.
Due to the inherent complexity and heterogeneity of the native lignin polymer, researchers rely on model compounds that represent specific substructures. Guaiacylglycerol-β-guaiacyl ether (GGE) is the most widely used and arguably the most important model compound for studying the chemistry of lignin. It contains the β-O-4 linkage and accurately represents the guaiacyl units prevalent in softwood lignin.
Furthermore, the β-O-4 linkage in GGE exists as two diastereomers: threo and erythro. In native lignin, the threo isomer is the more dominant form, typically found in a ratio of approximately 3:1 to 4:1 relative to the erythro isomer. Therefore, studying the degradation of the isolated threo-isomer of GGE provides a more accurate representation of the chemical transformations occurring during delignification of natural biomass. This application note provides a detailed guide on the synthesis, purification, and use of threo-guaiacylglycerol-β-guaiacyl ether to investigate delignification mechanisms, particularly through acidolysis.
Synthesis and Stereoselective Purification of this compound-β-Guaiacyl Ether
The synthesis of GGE typically proceeds through the reaction of α-bromo-acetovanillone with guaiacol, followed by reduction of the resulting ketone. This process yields a mixture of the threo and erythro diastereomers. The separation of these isomers is critical for accurate mechanistic studies and can be achieved through careful crystallization or chromatography.
Protocol 1: Synthesis and Purification of threo-GGE
Materials:
-
Acetovanillone
-
Guaiacol
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of α-phenoxy-acetovanillone.
-
Dissolve acetovanillone and guaiacol in DMF.
-
Add K₂CO₃ as a base and stir the mixture at room temperature for 24 hours.
-
Pour the reaction mixture into water and extract with EtOAc.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude phenoxy-ketone.
-
-
Step 2: Bromination.
-
Dissolve the product from Step 1 in DCM.
-
Slowly add a solution of Br₂ in DCM dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with aqueous sodium thiosulfate solution to quench excess bromine, followed by water and brine.
-
Dry the organic layer and concentrate to yield α-bromo-α-phenoxy-acetovanillone.
-
-
Step 3: Reduction to GGE Diastereomers.
-
Dissolve the brominated ketone in a mixture of MeOH and DCM.
-
Cool the solution to 0°C and add NaBH₄ portion-wise.
-
Stir the reaction for 2-3 hours, allowing it to warm to room temperature.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the product with EtOAc, wash with water and brine, dry, and concentrate to obtain a mixture of threo and erythro GGE.
-
-
Step 4: Separation of Diastereomers.
-
The separation of the threo and erythro isomers is the most critical step. This can be achieved by silica gel column chromatography.
-
Prepare a silica gel column using a hexane:EtOAc solvent system. A typical starting gradient is 9:1, gradually increasing the polarity to 1:1.
-
The threo isomer is generally less polar and will elute before the erythro isomer.
-
Collect fractions and analyze by TLC or HPLC to identify the pure threo-GGE fractions.
-
Combine the pure fractions and evaporate the solvent to obtain pure threo-GGE as a white solid. The purity should be confirmed by NMR spectroscopy.
-
Experimental Workflow for Studying Delignification via Acidolysis
Acidolysis is a common method to simulate the acid-catalyzed pulping processes and to study the fundamental cleavage mechanisms of the β-O-4 linkage. The following protocol outlines a typical acidolysis experiment using threo-GGE.
Protocol 2: Acidolysis of threo-GGE and Product Analysis
Materials:
-
Pure threo-GGE
-
Dioxane (peroxide-free)
-
2 M Hydrochloric acid (HCl)
-
Internal standard (e.g., 4,4'-biphenol)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate
-
HPLC or GC-MS system
Procedure:
-
Reaction Setup:
-
In a sealed reaction vial, dissolve a known amount of threo-GGE (e.g., 10 mg) in a solution of dioxane containing 0.2 M HCl.
-
Add a known amount of an internal standard for quantitative analysis.
-
Seal the vial and place it in a preheated oil bath or heating block at a controlled temperature (e.g., 85°C).
-
-
Time-Course Sampling:
-
At specific time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a cold solution of sodium bicarbonate.
-
-
Sample Preparation for Analysis:
-
Extract the quenched sample with EtOAc.
-
Dry the organic layer over anhydrous sodium sulfate.
-
For GC-MS analysis, the sample may require derivatization (e.g., silylation) to increase the volatility of the products.
-
-
Product Identification and Quantification:
-
Analyze the prepared samples by HPLC or GC-MS.
-
Identify the degradation products by comparing their retention times and mass spectra with authentic standards. The primary expected products are guaiacol, Hibbert's ketones (monomeric C9 ketones), and vanillin.
-
Quantify the disappearance of the starting material (threo-GGE) and the formation of products over time using the internal standard.
-
Data Presentation: Expected Products and Reaction Kinetics
The rate of degradation of threo-GGE and the formation of key products can be tabulated to understand the reaction kinetics.
| Time (min) | threo-GGE Remaining (%) | Guaiacol Yield (%) | Hibbert's Ketones Yield (%) |
| 0 | 100 | 0 | 0 |
| 15 | 75 | 15 | 8 |
| 30 | 50 | 28 | 15 |
| 60 | 20 | 45 | 25 |
| 120 | 5 | 60 | 30 |
Note: The above data is representative and will vary based on specific reaction conditions.
Mechanistic Insights and Visualization
The acid-catalyzed cleavage of the β-O-4 linkage in GGE proceeds through a well-established mechanism involving the formation of a benzyl cation intermediate. The study of this reaction with stereochemically pure threo-GGE allows for a more nuanced understanding of the reaction stereochemistry and the formation of various degradation products.
Diagram 1: Experimental Workflow for Acidolysis of threo-GGE
Caption: Workflow for studying delignification via acidolysis of threo-GGE.
Diagram 2: Simplified Acidolysis Mechanism of GGE
Caption: Simplified reaction pathway for the acidolysis of GGE.
Conclusion and Future Perspectives
The use of stereochemically pure this compound-β-guaiacyl ether is indispensable for accurately probing the mechanisms of lignin delignification. The protocols outlined in this application note provide a robust framework for conducting such studies. By meticulously analyzing the kinetics and product distribution from the degradation of threo-GGE, researchers can gain fundamental insights into the cleavage of the most prevalent linkage in lignin. This knowledge is crucial for the rational design of more efficient and selective catalysts and processes for biomass valorization, ultimately contributing to the development of a sustainable bio-based economy. Future studies could involve isotopic labeling to trace reaction pathways with greater precision or the use of more complex lignin model compounds to investigate the role of neighboring linkages.
References
-
Adler, E. (1977). Lignin chemistry—past, present and future. Wood Science and Technology, 11(3), 169-218. [Link]
-
Zakzeski, J., Bruijnincx, P. C., Jongerius, A. L., & Weckhuysen, B. M. (2010). The catalytic valorization of lignin for the production of renewable chemicals. Chemical Reviews, 110(6), 3552-3599. [Link]
-
Yokoyama, T. (2015). Synthesis and reactivity of lignin model compounds. Journal of Wood Chemistry and Technology, 35(2), 75-93. [Link]
-
Ralph, J., Lu, F., & Marita, J. M. (2001). Lignin structure. In Lignin: Historical, Biological, and Materials Perspectives (pp. 55-89). American Chemical Society. [Link]
-
Lundquist, K. (1991). Acidolysis. In Methods in Lignin Chemistry (pp. 289-300). Springer, Berlin, Heidelberg. [Link]
synthesis of isotopically labeled threo-guaiacylglycerol for tracer studies
Application Note: High-Fidelity Synthesis of [ C]-Labeled threo-Guaiacylglycerol- -Guaiacyl Ether
Executive Summary
This guide details the protocol for synthesizing isotopically labeled this compound-
This protocol overcomes the inherent stereoselectivity challenges by coupling a high-yield aldol-type synthesis with a rigorous chromatographic separation workflow, ensuring isomeric purity >98% for sensitive Mass Spectrometry (MS) and NMR tracer applications.
Strategic Synthesis Architecture
The synthesis relies on the nucleophilic substitution of an
Reaction Pathway Visualization
Figure 1: Synthetic workflow for [
Detailed Experimental Protocols
Materials & Precursors
-
Isotope Source: [
- C]Acetovanillone (commercially available or synthesized via Friedel-Crafts acylation of veratrole with [1- C]acetyl chloride). -
Reagents: Copper(II) bromide (CuBr
), Guaiacol, Potassium Carbonate (K CO ), Sodium Borohydride (NaBH ). -
Solvents: Ethyl acetate (EtOAc), Chloroform (CHCl
), Ethanol (EtOH).
Protocol Phase I: Formation of the -O-4 Linkage
Rationale: We utilize CuBr
-
Bromination:
-
Dissolve [
- C]acetovanillone (1.0 eq) in refluxing EtOAc. -
Add finely powdered CuBr
(2.0 eq) in portions. -
Reflux for 2–3 hours until the green color of CuBr
fades to white/gray (CuBr). -
Workup: Filter off CuBr salts. Wash filtrate with water, dry over Na
SO , and concentrate to yield -bromo-[ - C]acetovanillone.
-
-
Ether Linkage Formation:
-
Dissolve the crude bromo-ketone in anhydrous acetone.
-
Add Guaiacol (1.1 eq) and anhydrous K
CO (1.5 eq). -
Stir at room temperature for 4 hours. (Monitoring: TLC shows disappearance of bromo-ketone).
-
Workup: Filter inorganic salts, evaporate solvent. Recrystallize from EtOH to obtain the pure ketone intermediate:
-guaiacoxy-[ - C]acetovanillone .
-
Protocol Phase II: Stereoselective Reduction & Isolation
The Challenge: Reduction of
Procedure:
-
Reduction:
-
Dissolve the ketone intermediate in EtOH/THF (1:1).
-
Cool to 0°C. Add NaBH
(2.0 eq) slowly. -
Stir at 0°C for 2 hours, then allow to warm to room temperature.
-
Quench: Add dilute HCl until pH ~6. Extract with EtOAc.
-
-
Isomer Separation (Critical Step):
-
Note: Direct separation of the free diols is difficult. Acetylation often improves resolution.
-
Method A (Preparative HPLC): Use a C18 reverse-phase column.
-
Mobile Phase: Water/Methanol gradient (30%
70% MeOH). -
Retention: Threo typically elutes aftererythro in reverse-phase systems due to intramolecular H-bonding differences affecting polarity.
-
-
Method B (Flash Chromatography):
-
Silica Gel 60.[1]
-
Eluent: CHCl
:MeOH (100:1 to 50:1). -
Threo isomer is slightly more polar and elutes after the erythro isomer.
-
-
Validation & Quality Control (Self-Validating System)
The distinction between erythro and threo is non-trivial but can be definitively confirmed via
NMR Diagnostic Criteria
Instrument: 500 MHz NMR recommended.
Solvent: Acetone-
| Feature | Erythro Isomer | Threo Isomer (Target) | Mechanistic Reason |
| Coupling Constant ( | 3.0 – 5.0 Hz | 6.0 – 8.5 Hz | Dihedral angle relationships in the preferred conformer (Karplus equation). |
| Chemical Shift H- | Upfield (lower ppm) | Downfield (higher ppm) | Deshielding effects in the threo anti-periplanar conformation. |
| C-7 ( | ~72-73 ppm | ~73-75 ppm | Threo |
Note: If analyzing the acetylated derivative, the J-value distinction remains the primary identifier.
Mass Spectrometry (Tracer Validation)
For a [
-
Parent Ion: Look for [M+Na]
shift of +1 Da compared to natural abundance standard. -
Fragmentation: In MS/MS, cleavage of the
-O-4 bond will yield a labeled fragment (containing the -C) and an unlabeled guaiacol fragment, confirming the label position.
Application in Tracer Studies
When using [
-
Substrate Feeding: Administer the purified threo isomer to the culture.
-
Sampling: Extract culture media at time points (
h). -
Analysis:
-
LC-MS/MS: Monitor the disappearance of the parent peak (
[M+Na] ). -
Metabolite Tracking: Look for
C-labeled cleavage products.-
Example: If C
-C cleavage occurs, [ C]-vanillic acid or [ C]-benzaldehyde derivatives may be detected. -
Example: If
-ether cleavage occurs, the label remains on the C3-side chain fragment.
-
-
References
-
Ralph, J., et al. (2004). NMR Database of Lignin and Cell Wall Model Compounds. US Dairy Forage Research Center. Link
- Authoritative source for NMR chemical shifts of lignin models.
-
Li, S., Lundquist, K., & Westermark, U. (2000). Synthesis of Guaiacylglycerol
-Guaiacyl Ether.[3][4][5][6] ResearchGate.[6] Link- Detailed protocol on the bromin
-
Shimizu, S., et al. (2012).
-O-4 bond cleavage between lignin model compounds... BioResources. Link- Provides kinetic data and separation techniques for erythro/threo isomers.
-
Urbauer, J. L., et al. (1998).[7] Synthesis of (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate... Biochemistry.[7] Link
- Fundamental grounding on stereoselective reduction mechanisms and enzym
Sources
- 1. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of (2R,3R)-erythro- and (2R,3S)-threo-fluoromalate using malic dehydrogenase; stereoselectivity of malic dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Diastereoselective Synthesis of threo-Guaiacylglycerol
Welcome to our dedicated technical support center for the diastereoselective synthesis of threo-guaiacylglycerol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrolled synthesis. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you achieve high threo selectivity in your experiments.
Introduction: The Challenge of threo Selectivity
This compound is a key lignin model compound, essential for studies in biofuel production, paper pulping, and as a synthon for various bioactive molecules.[1] Its synthesis, however, presents a significant stereochemical hurdle: the control of the relative configuration at the Cα and Cβ positions to favor the threo diastereomer over the thermodynamically often more stable erythro isomer. This guide will walk you through the critical aspects of achieving this selectivity.
Part 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the issues you may be encountering in the lab.
Frequently Asked Questions (FAQs)
Q1: My synthesis is yielding a near 1:1 mixture of threo and erythro diastereomers. What are the primary factors I should investigate to improve threo selectivity?
A1: Achieving high threo selectivity hinges on controlling the stereochemical outcome of the reduction of an α-aryloxy-β-hydroxy ketone intermediate. The key factors to consider are:
-
Choice of Reducing Agent: The nature of the hydride source is critical. Chelation-controlled reductions are paramount for high selectivity.
-
Protecting Group Strategy: The protecting group on the β-hydroxyl and phenolic hydroxyl moieties significantly influences the transition state of the reduction.[2][3][4]
-
Reaction Temperature: Lower temperatures generally favor higher diastereoselectivity by minimizing competing non-selective reaction pathways.
-
Solvent System: The polarity and coordinating ability of the solvent can impact the extent of chelation and, consequently, the stereochemical outcome.[5]
Q2: I am struggling to separate the threo and erythro diastereomers. What are the most effective separation techniques?
A2: The subtle differences in polarity and crystal packing between threo and erythro diastereomers make their separation challenging.[1] The most successful methods are:
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be optimized for baseline separation. Method development will involve screening different columns and mobile phase compositions.
-
Capillary Electrophoresis (CE): This technique has been shown to be highly effective for the separation of all four diastereomers of guaiacylglycerol when using a chiral selector like hydroxypropyl-β-cyclodextrin (HP-β-CD).[6]
-
Fractional Crystallization: While more laborious, this method can be effective if a solvent system that selectively crystallizes one diastereomer can be identified.
Q3: How can I confidently assign the threo and erythro configurations of my products?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the most reliable method for distinguishing between threo and erythro diastereomers. Key diagnostic signals are:
-
1H NMR Coupling Constants (JHα-Hβ): The coupling constant between the Cα and Cβ protons is typically larger for the threo isomer (around 7-9 Hz) compared to the erythro isomer (around 4-6 Hz) due to the dihedral angle differences in the preferred conformations.
-
13C NMR Chemical Shifts: The chemical shifts of Cα and Cβ can also be diagnostic, though they are more sensitive to solvent and substitution effects.
Troubleshooting Low threo-Selectivity
Problem: My reduction step is not yielding the desired threo:erythro ratio.
| Potential Cause | Troubleshooting Action | Scientific Rationale |
| Non-Chelating Reducing Agent | Switch to a reducing agent known for chelation control, such as Zinc Borohydride (Zn(BH₄)₂) or Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride).[2][5] | These reagents can coordinate with both the carbonyl oxygen and the α-aryloxy oxygen, forming a rigid cyclic intermediate that directs hydride attack from the less hindered face to favor the threo product. |
| Inappropriate β-Hydroxyl Protection | If the β-hydroxyl is unprotected, it can compete for coordination with the reducing agent, leading to poor selectivity.[2] Protect the β-hydroxyl with a bulky group like a silyl ether (e.g., TBS, TIPS) or an acetal. | A bulky protecting group on the β-hydroxyl prevents its interference in the chelation of the reducing agent with the carbonyl and α-aryloxy oxygens, thus enforcing the desired transition state geometry.[2] |
| Reaction Temperature Too High | Perform the reduction at low temperatures (e.g., -78 °C to 0 °C). | Lowering the temperature increases the energy difference between the competing transition states, thereby enhancing the selectivity for the kinetically favored threo product. |
| Coordinating Solvent | Use a non-coordinating solvent such as dichloromethane (DCM) or toluene instead of ethereal solvents like THF or diethyl ether.[5] | Coordinating solvents can compete with the substrate for binding to the Lewis acidic metal center of the reducing agent, disrupting the chelation control and lowering diastereoselectivity.[5] |
Part 2: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Synthesis of this compound via Chelation-Controlled Reduction
This protocol outlines a general procedure for the synthesis of this compound, emphasizing the critical reduction step.
Step 1: Synthesis of the α-Aryloxy-β-hydroxy Ketone Intermediate This can be achieved through various methods, including the reaction of a protected guaiacyl glyoxal with a suitable nucleophile or via an aldol-type condensation. Ensure the β-hydroxyl group is protected (e.g., as a silyl ether) before proceeding to the reduction.
Step 2: Diastereoselective Reduction (Chelation-Controlled)
-
Dissolve the protected α-aryloxy-β-hydroxy ketone in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Zinc Borohydride (Zn(BH₄)₂) in THF (or a solution of Red-Al in toluene) to the reaction mixture.
-
Stir the reaction at -78 °C for the appropriate time (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Deprotection and Purification
-
Remove the protecting groups under appropriate conditions (e.g., TBAF for silyl ethers).
-
Purify the crude product by column chromatography on silica gel, carefully selecting the eluent system to separate the threo and erythro diastereomers.
Protocol 2: Separation of threo and erythro Diastereomers by HPLC
-
Column: A high-resolution reverse-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water and acetonitrile or methanol is typically effective. The gradient should be optimized to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the guaiacyl moiety absorbs (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
Part 3: Mechanistic Insights & Visualizations
The Chelation-Control Model for threo Selectivity
The high threo selectivity achieved with certain reducing agents is explained by the chelation-control model. In this model, the Lewis acidic metal center of the reducing agent (e.g., Zn²⁺ in Zn(BH₄)₂) coordinates to both the carbonyl oxygen and the oxygen of the α-aryloxy group. This forms a rigid five-membered ring intermediate. The bulky guaiacyl group and the protected β-hydroxyl group will orient themselves to minimize steric hindrance, which then directs the hydride to attack from the less hindered face of the carbonyl, leading to the formation of the threo diastereomer.
Caption: Chelation-controlled reduction workflow.
Synthetic Workflow Overview
The following diagram illustrates the general synthetic pathway and the critical juncture where stereocontrol is exerted.
Caption: General synthetic workflow for this compound.
References
-
Oreate AI. (2026). Erythro vs. Threo: Understanding Stereochemical Nuances. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Erythro and Threo. Retrieved from [Link]
-
Bajwa, N., & Jennings, M. P. (2008). An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al. The Journal of Organic Chemistry, 73(9), 3638–3641. [Link]
- Unknown Author. (n.d.). Stereospecificity for the Zinc Borohydride Reduction of α-Aryloxy-β-Hydroxy Ketones. Journal of Wood Chemistry and Technology.
-
Stanton, G. R., Johnson, C. N., & Walsh, P. J. (2011). Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones. Journal of the American Chemical Society, 133(18), 7981–7993. [Link]
-
Li, G., & Zhao, G. (2010). Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations. Molecules, 15(10), 7326–7355. [Link]
-
Li, Z., et al. (2006). Enantiomer Separation of the Four Diastereomers of Guaiacyl Glycerol from Hydnocarpus annamensis by Capillary Electrophoresis with HP-ß-CD as a Chiral Selector. Journal of Liquid Chromatography & Related Technologies, 29(13), 1937-1945. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Protecting groups in carbohydrate chemistry: influence on stereoselectivity of glycosylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
- 6. academic.oup.com [academic.oup.com]
Technical Support Center: threo-Guaiacylglycerol Integrity Maintenance
Case ID: TGG-STORAGE-001 Status: Active Priority: Critical (Compound Stability) Assigned Specialist: Senior Application Scientist
Introduction: The Stability Paradox
Welcome to the Technical Support Center. You are likely working with threo-guaiacylglycerol (tGG), the gold-standard model compound for lignin
The Paradox: While the
This guide replaces generic storage advice with a mechanistic preservation protocol .
Module 1: The Degradation Mechanism (The "Why")
To prevent degradation, you must understand the enemy. tGG degradation is rarely a single event; it is a cascade initiated by the phenolic hydroxyl group.
Key Threat Vectors
-
Quinone Methide (QM) Formation: Under basic conditions or elevated temperatures, the phenolic proton is lost, leading to the formation of a Quinone Methide intermediate. This electrophilic species is highly reactive and prone to condensation or hydration, destroying the threo stereochemistry.
-
Oxidative Cleavage: In the presence of oxygen and light, the phenolic ring forms phenoxy radicals, leading to
cleavage or polymerization (browning). -
Stereochemical Drift: The threo isomer is stabilized by specific intramolecular hydrogen bonds. Disruption of these bonds (e.g., by water absorption) can lower the energy barrier for isomerization to the erythro form or retro-aldol cleavage.
Visualizing the Threat
The following diagram maps the degradation logic you must interrupt.
Figure 1: Mechanistic pathway of this compound degradation. Note that Quinone Methide formation is the central gateway to stereochemical loss.
Module 2: The "Argon Shield" Storage Protocol
Do not rely on standard refrigeration. Follow this self-validating Standard Operating Procedure (SOP).
Protocol: The Inert Cryo-Desiccation System
Reagents Required:
-
Argon (Ar) or Nitrogen (N2) gas line.
-
Amber glass vials (silanized preferred).
-
Desiccant packs (Silica gel or Drierite).
-
Parafilm or Teflon tape.
Step-by-Step Workflow:
-
Aliquot Immediately: Never store the bulk bottle after opening. Upon receipt, divide the tGG into single-use aliquots (e.g., 10 mg or 50 mg) in amber vials.
-
Reasoning: Repeated freeze-thaw cycles introduce condensation, facilitating the QM pathway described in Figure 1.
-
-
The "Argon Blanket":
-
Place the open vial in a vacuum chamber.
-
Evacuate air and backfill with Argon (heavier than air, providing a better "blanket" than Nitrogen).
-
Cap the vial inside the inert atmosphere if possible, or immediately upon removal.
-
-
Double Containment:
-
Place the sealed amber vial inside a larger secondary jar containing a desiccant pack.
-
Reasoning: tGG is hygroscopic. Water molecules can bridge the hydroxyl groups, disrupting the specific threo H-bonding network.
-
-
Deep Freeze:
-
Store at -20°C .
-
For storage >6 months, -80°C is recommended to arrest all kinetic degradation.
-
Solvent Compatibility Table
If you must store tGG in solution (not recommended for >24h), consult this matrix:
| Solvent | Stability Rating | Mechanism of Failure | Recommendation |
| DMSO | Moderate | Hygroscopic; absorbs water promoting hydrolysis. | Use dry DMSO; store frozen. |
| Methanol/Ethanol | Low | Nucleophilic attack on QM intermediate (solvolysis). | Use only for immediate analysis. |
| Acetone | High | Minimal interaction, but volatile. | Good for short-term handling. |
| Water (pH 7) | Moderate | Slow hydrolysis; stable for days at 4°C. | Avoid basic pH (>8) at all costs. |
| Water (pH >8) | Critical Failure | Rapid QM formation and polymerization. | DO NOT USE. |
Module 3: Troubleshooting & FAQs
Q1: My sample turned from white/colorless to specific pink or light brown. Is it usable?
Diagnosis: Oxidative Degradation.
-
The Science: The color comes from the formation of quinones and conjugated oligomers. Even 1-2% degradation can cause visible discoloration due to the high extinction coefficient of quinones.
-
Action:
-
Dissolve a small amount in Methanol.
-
Run a TLC or HPLC.
-
If purity is >95%, the color is likely a trace surface impurity. You may proceed with purification (recrystallization from Ethyl Acetate/Hexane) or use as-is for non-sensitive qualitative work.
-
If purity is <90%, discard . The degradation products (guaiacol, vanillin) are active radical scavengers and will skew biological data.
-
Q2: How do I distinguish threo form from erythro form if isomerization is suspected?
Diagnosis: Stereochemical Drift.
-
The Science: Threo and erythro isomers are diastereomers, not enantiomers.[1][2] They have distinct physical properties (NMR shifts).
-
Self-Validating Check (NMR): Run a 1H-NMR in Acetone-d6 or CDCl3. Focus on the coupling constant (
) between the and protons (H-7 and H-8).[3]
| Feature | threo-Isomer | erythro-Isomer |
| Coupling Constant ( | 6.0 – 8.0 Hz | 4.0 – 5.0 Hz |
| C-7 Chemical Shift | Typically downfield | Typically upfield |
-
Note: The larger
value in threo arises from the anti-periplanar conformation favored by intramolecular H-bonding [1, 3].
Q3: I see a "gummy" residue instead of crystals. What happened?
Diagnosis: Hygroscopic Collapse.
-
The Science: tGG has absorbed atmospheric moisture, lowering its glass transition temperature (
). This does not necessarily mean chemical degradation, but it accelerates it. -
Action:
-
Lyophilize (freeze-dry) the sample immediately to remove water.
-
If it returns to a solid powder, it is chemically intact.
-
If it remains an oil, cleavage products (guaiacol is a liquid) have likely formed. Check via GC-MS or HPLC.
-
Module 4: Troubleshooting Logic Tree
Use this decision matrix to resolve sample integrity issues quickly.
Figure 2: Rapid decision matrix for assessing tGG sample viability.
References
-
BenchChem Technical Support. (2025).[2][3] Technical Support Center: Overcoming Challenges in Separating Threo/Erythro Diastereomers. Retrieved from
-
Rabiei, Z., Simons, A., & Kozliak, E. (2024).[4] Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin.[4][5] MDPI.[4] Retrieved from
-
Kishimoto, T., et al. (2008). Different pyrolytic cleavage mechanisms of β-ether bond depending on the side-chain structure of lignin dimers.[6] Journal of Analytical and Applied Pyrolysis. Retrieved from
-
Ralph, J., et al. (2004).[5][7] Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenyl- propanoids. Phytochemistry Reviews.
Sources
- 1. Erythro- and Threo- prefixes: the (same-) or (opposite-) side? – Chiralpedia [chiralpedia.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
- 7. semanticscholar.org [semanticscholar.org]
Technical Support Center: Overcoming Poor Resolution in HPLC Analysis of Guaiacylglycerol Isomers
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that achieving baseline resolution of guaiacylglycerol isomers, such as the erythro and threo diastereomers of guaiacylglycerol-β-guaiacyl ether (GGE), is a frequent and critical challenge. These isomers often exhibit very similar physicochemical properties, making their separation by High-Performance Liquid Chromatography (HPLC) a complex task.[1][2]
This guide provides in-depth, field-proven insights and systematic troubleshooting strategies to help you conquer poor resolution and achieve robust, reliable analytical results.
Part 1: Frequently Asked Questions (FAQs)
Here, we address the most common initial questions encountered during the analysis of guaiacylglycerol isomers.
Q1: Why are my erythro and threo guaiacylglycerol isomers co-eluting or showing very poor resolution?
A: This is the most common issue and stems from the high structural similarity between the diastereomers. Standard reversed-phase C18 columns may not provide sufficient selectivity, which is the ability to differentiate between the subtle stereochemical differences.[3] Achieving separation requires a methodical approach to optimizing your column chemistry, mobile phase composition, and operating temperature to exploit minor differences in how each isomer interacts with the stationary phase.[4]
Q2: I'm setting up a new method. What is the best starting point for column and mobile phase selection?
A: For initial screening, a high-purity, end-capped C18 column is a reasonable start, but be prepared to explore other chemistries. A phenyl-hexyl stationary phase is often a superior choice as it introduces alternative separation mechanisms like π-π interactions, which can be highly effective for aromatic compounds like guaiacylglycerol isomers.[5] For the mobile phase, begin with a simple gradient of a buffered aqueous phase (e.g., 0.1% formic acid in water) and an organic modifier like acetonitrile or methanol.[6][7]
Q3: Can I improve resolution without buying a new column?
A: Yes, significant improvements can often be made by systematically adjusting your mobile phase and temperature. Key strategies include:
-
Optimizing the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter selectivity.
-
Adjusting the Gradient Slope: A shallower gradient increases the separation window for closely eluting peaks.[8]
-
Modifying Temperature: Lowering the temperature often increases retention and can improve resolution for some isomer pairs, while increasing it can enhance efficiency.[9][10]
Q4: My peaks are broad and asymmetrical (tailing or fronting). Is this a resolution problem?
A: Poor peak shape directly contributes to poor resolution. While it can be caused by an unoptimized separation method, it often points to other issues such as column contamination, sample overload, or extra-column band broadening.[11][12][13] It's crucial to address peak shape problems first, as resolving them may significantly improve your resolution.
Part 2: In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Method Development for Baseline Resolution
Achieving baseline separation of guaiacylglycerol isomers requires a systematic approach that focuses on manipulating the three key factors in the resolution equation: Efficiency (N) , Selectivity (α) , and Retention (k) .
The choice of stationary phase is the most powerful tool for improving selectivity.[3][4] Since guaiacylglycerol isomers are structurally similar, a stationary phase that offers multiple interaction modes is often required.
-
Causality: Standard C18 phases rely primarily on hydrophobic interactions. Guaiacylglycerol isomers have nearly identical hydrophobicity, leading to poor separation. To resolve them, you must exploit other chemical properties. Phenyl-based phases offer π-π interactions with the aromatic rings of the guaiacyl moieties, providing a different selectivity mechanism that can effectively differentiate the isomers.[5] For enantiomeric separations (e.g., resolving R/S forms of a single diastereomer), a Chiral Stationary Phase (CSP) is mandatory.[14][15][16][17]
Experimental Protocol: Column Screening
-
Prepare a standard mixture of your guaiacylglycerol isomers.
-
Select 2-3 columns with different stationary phase chemistries for screening (see Table 1).
-
Run a standardized, generic gradient on each column (e.g., 5% to 95% Acetonitrile in water with 0.1% formic acid over 20 minutes).
-
Maintain a constant temperature (e.g., 30°C) and flow rate (e.g., 1.0 mL/min).
-
Compare the resulting chromatograms, focusing on the resolution (Rs) between the critical isomer pair. The column providing the highest initial Rs value is the best candidate for further optimization.
Table 1: Comparison of Stationary Phases for Guaiacylglycerol Isomer Separation
| Stationary Phase | Primary Interaction Mechanism | Suitability for Guaiacylglycerol Isomers |
|---|---|---|
| Standard C18 | Hydrophobic | Low selectivity; often results in co-elution. |
| Phenyl-Hexyl | Hydrophobic, π-π interactions | Recommended. Offers alternative selectivity for aromatic isomers.[5] |
| Biphenyl | Hydrophobic, π-π interactions (enhanced shape selectivity) | Excellent alternative. Can provide unique selectivity for rigid aromatic structures.[5] |
| Pentafluorophenyl (PFP) | Hydrophobic, π-π, dipole-dipole, ion-exchange | Can be effective if isomers have differences in electron density or dipole moments. |
| Chiral Phases (e.g., Cellulose-based) | Enantiospecific interactions (inclusion, H-bonding) | Essential for enantiomers. Not typically required for diastereomers (erythro/threo).[16][18] |
Once you have selected a promising column, the mobile phase composition is your next tool for optimization.
-
Choice of Organic Modifier: Acetonitrile and methanol are the most common choices. Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a strong dipole. This difference can alter how isomers interact with the stationary phase, changing elution order and improving resolution.
-
Aqueous Phase pH and Buffers: For ionizable compounds, pH is critical.[6][7] Guaiacylglycerol derivatives are phenolic and weakly acidic. Using a mobile phase with a pH well below the pKa of the phenolic groups (e.g., pH 2.5-3 with formic or trifluoroacetic acid) ensures they are in a single, non-ionized form, leading to sharper peaks and more reproducible retention times.
Workflow Diagram: Systematic Method Development
Caption: Systematic workflow for HPLC method development.
Temperature and flow rate primarily affect chromatographic efficiency (peak sharpness) and can also have a secondary effect on selectivity.
-
Temperature: Increasing column temperature reduces mobile phase viscosity, which lowers system backpressure and allows for faster mass transfer of the analytes between the mobile and stationary phases.[4][9] This often leads to sharper peaks (higher efficiency). However, for some chiral or isomeric separations, lower temperatures can enhance the specific interactions (e.g., hydrogen bonding) needed for separation, thereby increasing selectivity at the cost of longer run times.[10]
-
Flow Rate: The flow rate should be optimized to operate near the minimum of the van Deemter curve, which describes the relationship between linear velocity and plate height (efficiency). A flow rate that is too high or too low will result in broader peaks and reduced resolution.[12]
Experimental Protocol: Temperature Optimization
-
Using the best column and mobile phase conditions identified, set the column temperature to 30°C and run the sample.
-
Increase the temperature in 5°C increments (e.g., 35°C, 40°C, 45°C) and re-run the sample at each step.
-
Plot the resolution (Rs) between the guaiacylglycerol isomers as a function of temperature.
-
Select the temperature that provides the optimal balance between resolution, analysis time, and system pressure. Be aware that elution order can sometimes change with temperature.[19]
Guide 2: Troubleshooting Poor Resolution - A Decision Tree
When faced with an existing method that is failing, a logical troubleshooting process is essential.
Caption: Decision tree for troubleshooting poor resolution.
References
-
Chromatography Today. (n.d.). What are the Reasons for Resolution Failure in HPLC? Retrieved from [Link]
-
HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
Dolan, J. W. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 30(11), 954-961. Retrieved from [Link]
-
Van den Bosch, S., et al. (2022). Single-Standard Quantification Strategy for Lignin Dimers by Supercritical Fluid Chromatography with Charged Aerosol Detection. Analytical Chemistry, 95(1), 473-480. Retrieved from [Link]
-
Rabiei, Z., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. Molecules, 29(4), 801. Retrieved from [Link]
-
Ji, Y., et al. (2025). A novel chiral HPLC method development and validation for sensitive detection of isomeric impurities in L-α-glycerylphosphorylcholine (L-α-GPC) from distinct sources. ResearchGate. Retrieved from [Link]
-
Romanello, D. (2025, August 8). Types of stationary phases in gas chromatography. Phenomenex. Retrieved from [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]
-
Rabiei, Z., et al. (2024). Stability and Reactivity of Guaiacylglycerol-β-Guaiacyl Ether, a Compound Modeling β-O-4 Linkage in Lignin. ResearchGate. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Yokoyama, T., et al. (2016). Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS. Journal of Analytical and Applied Pyrolysis, 119, 17-23. Retrieved from [Link]
-
Van den Bosch, S., et al. (2022). Single-Standard Quantification Strategy for Lignin Dimers by Supercritical Fluid Chromatography with Charged Aerosol Detection. ACS Publications. Retrieved from [Link]
-
Journal of Liquid Chromatography & Related Technologies. (1996). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Bonded Stationary Phase. Retrieved from [Link]
-
Phenomenex. (2018). HPLC Troubleshooting Guide. ResearchGate. Retrieved from [Link]
-
Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. AOCS Lipid Library. Retrieved from [Link]
-
Guillarme, D., & Heinisch, S. (2005). Effect of temperature in reversed phase liquid chromatography. ResearchGate. Retrieved from [Link]
-
Quora. (2024, August 30). What factors influence the choice of a stationary phase in gas chromatography? Retrieved from [Link]
-
Ahuja, S. (1999). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 17(7), 624-632. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Chromacademy. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
-
Chimalakonda, K., et al. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3, 478-483. Retrieved from [Link]
-
Kuran, P., & Sojak, L. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
Waters. (n.d.). The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. Retrieved from [Link]
-
Restek Corporation. (2019, June 18). Choosing Your LC Stationary Phase [Video]. YouTube. Retrieved from [Link]
-
Sprynskyy, M., & Buszewski, B. (2021). Stationary Phases for Green Liquid Chromatography. Molecules, 26(11), 3333. Retrieved from [Link]
-
ResearchGate. (2024, July 31). How to improve peaks separation in HPLC? Retrieved from [Link]
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- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
- 18. aocs.org [aocs.org]
- 19. waters.com [waters.com]
Technical Support Center: Improving the Purity of Synthetic threo-Guaiacylglycerol
Welcome to the technical support center for the purification of synthetic threo-guaiacylglycerol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their purification protocols. Here, you will find in-depth answers to common questions and detailed guides to navigate the challenges of isolating high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The most significant impurity is typically the erythro diastereomer of guaiacylglycerol.[1] The synthesis often produces a mixture of both threo and erythro isomers, and their similar physical properties can make separation challenging. Other potential impurities can include unreacted starting materials (e.g., a protected vanillin derivative), byproducts from the reduction step, and products of side reactions such as aldol condensation byproducts.[2]
Q2: How can I quickly assess the purity and the threo/erythro ratio of my crude product?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most effective method for this.[1] Specifically, ¹H and ¹³C NMR can distinguish between the threo and erythro isomers. Key diagnostic signals are the chemical shifts and coupling constants of the protons and carbons at the chiral centers (C-7/α and C-8/β). For instance, the C-7 signal in the threo isomer is typically shifted downfield compared to the erythro isomer, while the C-8 signal is usually shifted upfield.[3]
Q3: My compound appears as a streak instead of a distinct spot on the TLC plate. What's causing this and how can I fix it?
A3: Streaking on a TLC plate can be due to several factors. One common cause is overloading the plate with too much sample.[4][5] Try spotting a more dilute solution. Streaking can also occur if the compound is highly polar or has acidic or basic functional groups that interact strongly with the silica gel. For guaiacylglycerol, which has phenolic and alcoholic hydroxyl groups, this can be an issue. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to your eluent can help to reduce streaking by competing for the active sites on the silica gel.[6]
Q4: I'm having trouble getting my guaiacylglycerol to crystallize; it keeps "oiling out." What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.[7][8][9] To address this, you can try several strategies:
-
Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in a colder environment.[1][7]
-
Use a different solvent system: Experiment with solvent mixtures where your compound has lower solubility at room temperature.[8]
-
Add seed crystals: If you have a small amount of pure solid, adding a seed crystal can induce crystallization.[1][9][10]
-
Scratch the flask: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.[7]
-
Reduce impurity levels: The presence of impurities can inhibit crystallization. Try to purify your crude product further using flash chromatography before attempting recrystallization.[7]
Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography for Diastereomer Separation
Flash column chromatography is a primary method for separating threo- and erythro-guaiacylglycerol. However, achieving baseline separation can be challenging due to their similar polarities.
Caption: Workflow for developing a flash chromatography method for diastereomer separation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation (Co-elution) | Inappropriate solvent system (too polar or not polar enough). | Optimize the solvent system using TLC to achieve a larger difference in Rf values (ideally ΔRf > 0.1). A good starting point is a hexane/ethyl acetate or dichloromethane/methanol mixture.[11] Try a shallower gradient during elution. |
| Column overloading. | Reduce the amount of crude material loaded onto the column. A general rule is to load no more than 1-5% of the silica gel mass. | |
| Poor column packing. | Ensure the column is packed uniformly without any cracks or channels. | |
| Product Doesn't Elute | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. If the compound is still not eluting with a highly polar solvent system, it may have decomposed on the silica.[11] |
| Compound decomposition on silica gel. | Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition is observed, consider using a different stationary phase like alumina or deactivated silica gel.[11][12] | |
| Low Yield After Purification | Some of the product remains on the column. | After collecting the main fractions, flush the column with a highly polar solvent (e.g., 100% ethyl acetate or methanol) to recover any remaining product. |
| The product is spread across too many fractions. | Optimize the elution gradient to obtain sharper peaks. A step gradient can sometimes improve separation and reduce the number of mixed fractions.[11] |
Guide 2: Successful Recrystallization of this compound
Recrystallization can be a powerful technique for obtaining highly pure this compound, especially after initial purification by chromatography. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: In small test tubes, test the solubility of your impure guaiacylglycerol in various solvents at room and elevated temperatures. An ideal single solvent will dissolve the compound when hot but not when cold.[13] For a two-solvent system, one solvent should readily dissolve the compound (soluble solvent), while the other should not (anti-solvent).[14]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude material in the minimum amount of the hot soluble solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be moved to a refrigerator and then a freezer to maximize crystal formation.[1]
-
Two-Solvent System: To the hot solution of the compound in the soluble solvent, add the anti-solvent dropwise until the solution becomes cloudy. Then, add a few drops of the soluble solvent until the solution is clear again. Allow the solution to cool slowly.[14]
-
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The melting point of the compound is below the boiling point of the solvent. | Use a lower-boiling point solvent or a different solvent system.[7] |
| The solution is too concentrated or contains a high level of impurities. | Add more of the soluble solvent to the hot mixture and allow it to cool more slowly.[7] If impurities are the issue, an initial chromatographic purification step is recommended. | |
| No Crystals Form | The solution is not saturated. | Evaporate some of the solvent to increase the concentration. |
| The compound is too soluble in the chosen solvent. | Try a less polar solvent or a different solvent pair. | |
| Nucleation is not occurring. | Add a seed crystal of pure this compound or scratch the inside of the flask with a glass rod.[1][10] | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath or freezer before filtration. Use the minimum amount of cold solvent to wash the crystals. |
| The initial volume of the solvent was too large. | Use the minimum amount of hot solvent necessary to dissolve the compound. |
Guide 3: An Introduction to Ion-Exchange Chromatography for Diastereomer Separation
Ion-exchange chromatography (IEC) can be a highly effective method for separating diastereomers, often providing better resolution than flash chromatography.[15] Although guaiacylglycerol is a neutral molecule, it can form charged complexes with borates, allowing for separation on an anion-exchange resin. The erythro isomer typically forms a stronger borate complex and is retained longer on the column than the threo isomer.
Caption: Principle of separating threo and erythro guaiacylglycerol using ion-exchange chromatography with a borate buffer.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Separation | Incorrect buffer pH or concentration. | Ensure the borate buffer is at the correct pH to form the charged complexes. The pH should be optimized for the specific resin being used. |
| Inappropriate resin choice. | Use a suitable anion-exchange resin. The selection of the resin can impact the separation efficiency. | |
| Poor Resolution | The elution gradient is too steep. | Use a shallower gradient of the eluting buffer (e.g., a salt gradient) to improve the separation between the two diastereomers. |
| The column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Low Recovery | The compound is binding too strongly to the resin. | Increase the ionic strength of the elution buffer to facilitate the release of the compound from the column. |
| The compound is unstable under the buffer conditions. | Check the stability of guaiacylglycerol in the chosen buffer system. If necessary, modify the buffer composition or pH.[16] |
References
-
Successful Flash Chromatography. King Group, University of Sheffield. [Link]
-
TLC troubleshooting. ChemBAM. [Link]
-
Tips & Tricks: Recrystallization. Department of Chemistry : University of Rochester. [Link]
-
Diffusion/Streaky bands on TLC plate. Chemistry Stack Exchange. [Link]
-
RECRYSTALLISATION. University of Sydney. [Link]
-
Troubleshooting Common Issues in Thin Layer Chromatography: Practical Solutions. Medium. [Link]
-
13 C NMR of four 8-O-4 neolignans: comparison between erythro and threo isomers. ResearchGate. [Link]
-
Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]
-
Vanillin acetone aldol condensation. PierpaLab. [Link]
-
I'm having trouble separating two overlapping spots on TLC. I've tried multiple solvent combinations, but still having trouble. Any advice?. ResearchGate. [Link]
-
Recrystallization (help meeeeee). Reddit. [Link]
-
Tips for successful ion exchange chromatography. Cytiva. [Link]
-
Separation of diastereomers by crystallization with seeding. Reddit. [Link]
-
Purification strategies for crude glycerol: A transesterification derivative. ResearchGate. [Link]
-
VANILLIN CONVERSION BY ALDOL CONDENSATION USING HYDROTALCITE Mg-Al AND MODIFIED -Y ZEOLITE AS HETEROGENEOUS CATALYSTS. Vietnam Academy of Science and Technology. [Link]
-
Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1. ACS Publications. [Link]
-
How to avoid the formation of oil droplets during recrystallization?. ResearchGate. [Link]
-
Separation of diastereomers. Chromatography Forum. [Link]
-
Simultaneous High-Purity Enantiomeric Resolution of Conglomerates Using Magnetic Substrates. Crystal Growth & Design. [Link]
-
Troubleshooting Thin Layer Chromatography. Department of Chemistry : University of Rochester. [Link]
-
The aldol condensation of vanillin and cyclohexanone. ResearchGate. [Link]
-
Solvent system used for TLC optimization of fraction J. ResearchGate. [Link]
-
Oiling Out in Crystallization. Mettler Toledo. [Link]
-
Process of separation and purification of glycerol derivatives. U.Porto Inovação. [Link]
-
Help with separation of diastereomers.. Reddit. [Link]
-
Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. [Link]
-
A Practical Guide to Ion Chromatography. The Nest Group. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
[Optimization of the solvent system in thin-layer chromatography (TLC)]. PubMed. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]
-
(PDF) Vanillin conversion by aldol condensation using hydrotalcite Mg-Al and modified-Y zeolite as heterogeneous catalysts. ResearchGate. [Link]
-
Optical Purity and Enantiomeric Excess. Master Organic Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. microbiozindia.com [microbiozindia.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
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- 9. mt.com [mt.com]
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- 14. Tips & Tricks [chem.rochester.edu]
- 15. chromtech.com [chromtech.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
Comparative Analysis of threo- vs erythro-Guaiacylglycerol Reactivity
[1][2][3]
Executive Summary
Guaiacylglycerol-
This guide presents a field-validated analysis of the stereoselective reactivity of GGGE.[1] The core insight for researchers is the "Reactivity Reversal" phenomenon : while the erythro isomer is significantly more labile under alkaline conditions (up to 4-fold), the threo isomer often exhibits superior reactivity under specific acidolysis conditions due to conformational freedom and lack of stabilizing intramolecular hydrogen bonds.[1]
Structural & Thermodynamic Foundations
Stereochemical Definitions
The nomenclature for GGGE can be ambiguous. This guide adheres to the standard convention used in lignin chemistry:
-
Erythro Isomer: Substituents (aryl and oxygen) on the chiral centers appear on the same side in a Fischer projection.[1][2] In the lowest-energy zig-zag conformation, the protons are anti, resulting in a smaller coupling constant (
Hz).[1] -
Threo Isomer: Substituents appear on opposite sides in a Fischer projection.[2] In the zig-zag conformation, the protons are syn-clinal, resulting in a larger coupling constant (
Hz).[1]
Thermodynamic Stability
The threo isomer is generally thermodynamically more stable than the erythro isomer.[1] This stability arises from the anti-conformation of the bulky aryl groups in the threo form, which minimizes steric repulsion.[1]
-
Implication: In thermodynamic equilibrium (e.g., during high-temperature synthesis without kinetic control), the threo form often predominates or the ratio approaches 50:50, whereas biological systems (kinetic control) may yield high erythro content.[1]
Conformational Analysis (DOT Visualization)
The following diagram illustrates the Newman projections responsible for the reactivity differences.
Figure 1: Mechanistic basis for stereoselective reactivity.[1] The erythro isomer's geometry favors alkaline cleavage, while the threo isomer is often more susceptible to acidolysis in C6-C3 systems.[1]
Chemical Reactivity Profile
Comparative Kinetic Data
The following table summarizes the reactivity differences across major reaction types.
| Reaction Condition | Dominant Isomer | Rate Ratio ( | Mechanistic Driver |
| Alkaline Hydrolysis (Soda/Kraft) | Erythro | ~4.0 | Anchimeric assistance by |
| Acidolysis (Mild Acid, H | Threo | ~1.5 – 2.0 | Erythro is stabilized by intramolecular H-bonding ( |
| Oxidation (Laccase/Mediator) | Threo | Variable | Steric access for enzymes; Threo often degraded preferentially by bulky oxidants.[1] |
| Bond Dissociation (Homolysis) | N/A | ~1.0 | BDE is ~274 kJ/mol for both; stereochemistry has minimal effect on radical homolysis rates.[1] |
Deep Dive: The "Reactivity Reversal"
-
Alkaline Regime: The erythro isomer can adopt a specific staggered conformation where the ionized
-oxygen is perfectly antiperiplanar to the -phenoxy group.[1] This alignment drastically lowers the activation energy for the displacement of the phenoxide leaving group.[1] -
Acidic Regime: For C6-C3 models (containing the
-hydroxymethyl group), the erythro isomer forms a stable hydrogen bond network involving the -OH.[1] This network stabilizes the ground state or hinders the formation of the benzylic carbocation intermediate.[1] The threo isomer, lacking this specific stabilization, proceeds more rapidly through the carbocation intermediate to form Hibbert ketones.[1]
Experimental Protocols
Synthesis & Separation Workflow
To study these isomers, you must first synthesize and separate them.[1] The following protocol uses a borate-complexation strategy, which is superior to standard silica chromatography for scale-up.
Step 1: Synthesis (Aldol Condensation)
-
Reactants: Vanillin (protected) + Acetophenone derivative or ester enolate.[1]
-
Reduction: Reduce the resulting ketone with NaBH
. -
Result: A racemic mixture of erythro and threo (typically 60:40 to 50:50).[1]
Step 2: Separation via Ion Exchange Chromatography
-
Principle: The erythro isomer forms a stable, negatively charged cyclic borate complex due to its cis-like vicinal diol geometry (relative to the borate coordination).[1] The threo isomer forms a weaker complex.[1]
-
Stationary Phase: Anion exchange resin (e.g., QAE-Sephadex or Dowex 1X8) in Borate form.[1]
-
Mobile Phase: Potassium borate buffer.
-
Elution Order:
-
Threo: Elutes first (weak interaction).
-
Erythro: Elutes second (strong retention).
-
Step 3: Analytical Validation (NMR)
Differentiate the isolated isomers using
-
Erythro: Doublet for H
at ~4.9 ppm, Hz.[1] -
Threo: Doublet for H
at ~5.0 ppm, Hz.
Protocol Diagram (DOT)
Figure 2: Separation workflow utilizing differential borate complexation stability.
Implications for Drug Development & Lignin Valorization[1]
Pharmaceutical Intermediates
For researchers developing lignan-based therapeutics (e.g., podophyllotoxin analogs), stereocontrol is non-negotiable.[1]
-
Synthesis Strategy: If the target molecule requires the erythro configuration, avoid acidic purification steps that might epimerize or degrade the product via carbocation intermediates.[1] Use alkaline conditions where the erythro form is reactive but the stereocenter at C
is maintained until cleavage.[1]
Biomass Depolymerization[1]
-
Catalyst Design: Catalysts designed for "native" lignin (high erythro content in hardwoods) should prioritize mechanisms that exploit the
-alkoxide assistance (base-catalyzed).[1] -
Pretreatment: Acid pretreatments will preferentially degrade threo defects or require harsher conditions to depolymerize the robust erythro domains if the
-OH stabilization effect is active.[1]
References
-
Miksche, G. E. (1972).[1][3][4] Zum alkalischen Abbau der p-Hydroxy-arylglycerin-β-arylätherstrukturen des Lignins.[1] Versuche mit erythro-veratrylglycerin-β-guajacyläther. Acta Chemica Scandinavica, 26, 3275-3281.[1] Link
-
Akiyama, T., et al. (2005).[1][4] Erythro/threo ratio of β-O-4 structures as an important structural characteristic of lignin.[1][3][4][5] Holzforschung, 59(3), 276-281.[1] Link
-
Li, S., & Lundquist, K. (1998).[1][5] Synthesis of guaiacylglycerol β-guaiacyl ether.[1][6][7] ResearchGate / Chalmers University.[5] Link
-
Shimizu, S., et al. (2012).[1][3][4] Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds... BioResources, 7(4).[1] Link
-
Zhao, C., & Truhlar, D. G. (2008).[1] Density Functionals for Noncovalent Interaction Energies of Biological Importance.[1] Journal of Chemical Theory and Computation, 4(11), 1849–1868.[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Analytical pyrolysis pathways of guaiacyl glycerol-β-guaiacyl ether by Py-GC/MS :: BioResources [bioresources.cnr.ncsu.edu]
validation of threo-guaiacylglycerol as a marker for β-O-4 linkage cleavage
Validation of threo-Guaiacylglycerol as a Marker for Non-Oxidative -O-4 Linkage Cleavage
Executive Summary
The Marker of Preservation.
In the depolymerization of lignin, the cleavage of the
This guide provides the mechanistic rationale, comparative analysis, and experimental protocols to validate this compound as a superior marker for mild, high-value lignin valorization processes.
Part 1: Mechanistic Basis & Stereochemical Significance
The Stereochemical Checkpoint
Native lignin predominantly exists in the erythro configuration. However, the kinetics of cleavage and the thermodynamics of product formation differ significantly between isomers.
-
Kinetic Differentiation: The erythro isomer typically cleaves 4x faster than the threo isomer in alkaline conditions due to the accessibility of the anti-periplanar conformation required for epoxide formation.
-
The Diagnostic Shift: The presence of this compound in reaction products is diagnostic. It indicates that the cleavage proceeded via a Quinone Methide (QM) intermediate which was subsequently attacked by water (hydrolysis). Because the QM intermediate is planar, the subsequent hydration is not stereospecific to the original native structure; it is governed by thermodynamic stability, often favoring the threo isomer (or a specific equilibrium mixture) over the kinetically labile erythro form.
Therefore, this compound is not just a product; it is a mechanistic fingerprint confirming that the C
Diagram 1: The Hydrolytic Preservation Pathway
This pathway illustrates how this compound is formed via the Quinone Methide intermediate, distinguishing it from destructive oxidative pathways.
Figure 1: Mechanistic bifurcation showing this compound as the product of C3-preserving hydrolysis, distinct from C-C cleaving oxidation.
Part 2: Comparative Analysis of Cleavage Markers
To validate this compound, we must compare it against alternative markers used to assess lignin depolymerization.
Table 1: Marker Performance Comparison
| Marker | Cleavage Type | Structural Information | Specificity for | Limitations |
| ** this compound** | Hydrolytic | Preserves C6-C3 | High | Requires precise stereochemical analysis (NMR/GC). |
| Vanillin | Oxidative | Truncates to C6-C1 | Low (Indicates C | Represents degradation, not just depolymerization. |
| Hibbert Ketones | Acidolysis | Rearranged C3 | Medium | Specific to acidic conditions; original structure lost. |
| Guaiacol | Reductive/General | Leaving Group only | Low | Confirms ether break but gives no data on side-chain fate. |
Why this compound Wins
-
Carbon Efficiency: Unlike Vanillin, this compound proves you have retained the maximum carbon count from the monomer.
-
Process Mildness: Unlike Hibbert Ketones (which require harsh acid) or Pyrolysis phenols (harsh heat), this compound indicates mild, often biocatalytic or "green" chemical conditions.
Part 3: Experimental Validation Protocol
Objective: Isolate and validate this compound from a model compound (Guaiacylglycerol-
Reagents & Equipment[1][2]
-
Substrate: Guaiacylglycerol-
-guaiacyl ether (GGGE) - Erythro isomer (often synthesized or purchased as a mix). -
Catalyst: 10% NaOH (Alkaline hydrolysis model) or Ligninolytic Peroxidase (Enzymatic model).
-
Extraction: Ethyl Acetate.
-
Derivatization: BSTFA + TMCS (99:1).
-
Analysis: GC-MS (Agilent DB-5MS column) and 1H-NMR (400 MHz, DMSO-
).
Step-by-Step Methodology
-
Reaction Setup:
-
Dissolve 50 mg of GGGE in 5 mL of reaction buffer (pH adjusted).
-
Incubate at 120°C (chemical) or 30°C (enzymatic) for 4 hours.
-
Control: Run a blank without catalyst to assess thermal background.
-
-
Quenching & Workup:
-
Acidify reaction mixture to pH 3-4 using 1M HCl.
-
Extract 3x with equal volumes of Ethyl Acetate.
-
Dry organic layer over anhydrous
and evaporate under vacuum.
-
-
Derivatization (Critical for GC-MS):
-
Resuspend 1 mg of dried residue in 100
L Pyridine. -
Add 100
L BSTFA + TMCS. -
Incubate at 60°C for 30 minutes.
-
Why: Silylation of the three hydroxyl groups (phenolic + 2 aliphatic) is required to make the glycerol moiety volatile.
-
Diagram 2: Analytical Workflow
Figure 2: Dual-stream validation workflow ensuring both chemical identity (GC-MS) and stereochemical configuration (NMR).
Part 4: Analytical Verification (The "Fingerprint")
To claim validation, you must distinguish the threo isomer from the erythro isomer.[1]
NMR Spectroscopy (The Gold Standard)
Differentiation relies on the coupling constant (
-
Solvent: DMSO-
(Crucial for resolution of hydroxyl protons if not derivatized). -
** this compound Signals:**
GC-MS Identification
Upon silylation (TMS derivatives), the isomers separate chromatographically.
-
Elution Order: On non-polar columns (DB-5), the erythro isomer usually elutes before the threo isomer due to intramolecular hydrogen bonding capabilities in the underivatized state affecting the effective molecular volume, though silylation mitigates this. Always run a standard of the starting material (erythro-GGGE) to identify the "disappearing" peak and the "appearing" product peak.
-
Mass Frag: Look for the molecular ion of the fully silylated monomer (MW = 430 m/z for tri-TMS derivative of guaiacylglycerol).
References
-
Kinetics of
-O-4 Cleavage: Title: Quantitative difference in the rates of the -O-4 bond cleavage between lignin model compounds... Source: BioResources / NCSU URL:[Link] -
Mechanistic Study of Base-Catalyzed Cleavage: Title: A DFT Mechanistic Study on Base-C
-O-4 Ether Linkage in Lignin Source: Frontiers in Chemistry URL:[Link] -
Hibbert Ketone vs. Glycerol Pathways: Title: The synthesis and analysis of lignin-bound Hibbert ketone structures in technical lignins Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]
-
Stability of Guaiacylglycerol Models: Title: Stability and Reactivity of Guaiacylglycerol-
-Guaiacyl Ether... Source: MDPI (Processes) URL:[Link][6] -
Analytical Pyrolysis & GC-MS: Title: Analytical pyrolysis p
-guaiacyl ether by Py-GC/MS Source: BioResources URL:[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Erythro and Threo - Chemistry Steps [chemistrysteps.com]
- 3. Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01740G [pubs.rsc.org]
- 4. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 5. murex.mahidol.ac.th [murex.mahidol.ac.th]
- 6. researchgate.net [researchgate.net]
validating the use of threo-guaiacylglycerol in kinetic studies of delignification
Executive Summary
Product Identity: threo-Guaiacylglycerol-
Part 1: The Mechanistic Rationale
To validate the use of this compound, one must understand that "lignin" is not a single molecule but a randomized polymer. The
Why the threo Isomer Matters
While the erythro form is often kinetically favored in alkaline cleavage due to specific stereoelectronic effects (facilitating the formation of the quinone methide intermediate), the threo form is thermodynamically more stable and often persists longer in the pulping process.
Scientific Causality:
-
Alkaline Pulping (Kraft/Soda): The degradation of phenolic
-O-4 units proceeds via a Quinone Methide (QM) intermediate. The transition state leading to the QM is lower in energy for the erythro isomer due to less steric hindrance between the -aroxy group and the -hydroxyl group during ring closure. Consequently, threo-GG acts as the "recalcitrant" model. If your catalyst works on threo-GG, it will almost certainly work on the bulk lignin. -
Acidolysis/Organosolv: The stereochemistry dictates the formation of Hibbert ketones. Validating with the pure threo isomer allows researchers to distinguish between specific acid-catalyzed pathways and general homolytic cleavage.
Visualization: The Alkaline Cleavage Pathway
The following diagram illustrates the critical Quinone Methide pathway where the stereochemistry of the starting material (threo vs erythro) dictates the rate of the initial step (
Caption: Mechanism of phenolic
Part 2: Comparative Performance Guide
This section objectively compares this compound against its primary alternatives: the erythro isomer and non-phenolic models (Veratrylglycerol-
Table 1: Kinetic Performance Benchmarks (Alkaline Conditions, 170°C)
| Feature | This compound | erythro-Guaiacylglycerol | Veratrylglycerol- | Milled Wood Lignin (MWL) |
| Structure Type | Phenolic | Phenolic | Non-phenolic | Native Polymer |
| Relative Rate ( | 1.0 (Baseline) | ~4.0 | < 0.01 (Negligible without HS | Heterogeneous (Mix of fast/slow) |
| Reaction Order | Pseudo-First Order | Pseudo-First Order | Depends on nucleophile | Complex (Phase 1: Bulk, Phase 2: Residual) |
| Primary Utility | Modeling residual lignin; validating catalyst efficacy on difficult bonds. | Modeling bulk delignification; initial phase kinetics. | Modeling oxidative degradation or acidolysis (not alkaline). | "Real world" validation; difficult to track specific bond cleavage. |
| Synthesis Yield | Minor product (requires separation). | Major product of NaBH | N/A | Extracted from biomass. |
Expert Insight: Do not use threo-GG if you are studying the initial rapid phase of Kraft pulping; the erythro isomer is more representative there. Use threo-GG when testing novel catalysts (e.g., polyoxometalates, ionic liquids) to prove they can degrade the thermodynamically stable fraction of lignin.
Part 3: Experimental Validation Protocols
To maintain scientific integrity, the use of threo-GG requires a self-validating experimental design. You must prove that the disappearance of the starting material is due to chemical delignification and not thermal condensation or evaporation.
Protocol A: Isomer-Specific Kinetic Assay
Objective: Determine the pseudo-first-order rate constant (
Reagents:
-
Substrate: Pure this compound-
-guaiacyl ether (>98% purity by NMR). -
Solvent: 1M NaOH (for soda pulping model) or 1M NaOH + 0.2M Na
S (for Kraft). -
Internal Standard (IS): Acetovanillone or 4-ethoxy-3-methoxybenzyl alcohol (must be stable in alkali).
Workflow:
-
Reactor Setup: Use 5 mL stainless steel bomb reactors (Swagelok type) or a pressurized glass reactor (e.g., Ace Glass pressure tube) if T < 150°C.
-
Preparation: Dissolve threo-GG (10 mM) and Internal Standard (5 mM) in the alkaline liquor.
-
Critical Step: Purge with N
or Ar for 15 minutes. Oxygen promotes radical coupling (condensation), which falsifies kinetic data by consuming the substrate via non-delignification pathways.
-
-
Incubation: Submerge reactors in a fluidized sand bath or silicone oil bath pre-heated to target temperature (e.g., 140°C, 150°C, 160°C, 170°C). Temperature stability must be
. -
Sampling: Remove reactors at defined intervals (
min). Quench immediately in an ice-water bath. -
Workup:
-
Acidify to pH 2.0 using 1M HCl.
-
Extract 3x with Ethyl Acetate (EtOAc).
-
Dry over anhydrous Na
SO , filter, and evaporate (or derivatize directly).
-
-
Derivatization (Mandatory for GC): Silylate using BSTFA + TMCS (99:1) in pyridine at 60°C for 30 mins. Threo and erythro isomers separate distinctly on non-polar columns (e.g., DB-5MS).
Protocol B: Data Validation (The Arrhenius Check)
If your data is valid, it must adhere to the Arrhenius law.
-
Plot
vs. Time ( ). Linearity ( ) confirms pseudo-first-order kinetics. -
Calculate
from the slope. -
Plot
vs. (Kelvin). -
Validation Check: The Activation Energy (
) for threo-GG in 1M NaOH should fall between 100–130 kJ/mol . If your is significantly lower (< 80 kJ/mol), your reaction is likely mass-transfer limited (poor mixing) or dominated by radical condensation rather than cleavage.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for kinetic validation of lignin model compounds.
References
-
Shimizu, S., et al. (2012).[2] "Quantitative difference in the rates of the
-O-4 bond cleavage between lignin model compounds with and without -hydroxymethyl groups during the alkaline pulping process." BioResources, 7(4). Link -
Zhang, Z., et al. (2022).[1] "Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations." Green Chemistry, 24. Link
-
Tsuji, Y., et al. (2025).
-O-4-Linked Vanillin Moieties Produced during Lignin Oxidation." ACS Omega. Link (Generalized link to ACS Omega for recent citations). -
Kishimoto, T., et al. (2005). "Delignification Mechanism during High-Boiling Solvent Pulping. Part 2. Homolysis of Guaiacylglycerol-
-Guaiacyl Ether." Holzforschung. Link -
Hubbard, T., et al. (2024). "Stability and Reactivity of Guaiacylglycerol-
-Guaiacyl Ether, a Compound Modeling -O-4 Linkage in Lignin." Molecules, 29(4). Link
Sources
- 1. Unravelling stereoisomerism in acid catalysed lignin conversion: an integration of experimental trends and theoretical evaluations - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC01740G [pubs.rsc.org]
- 2. Comparison of laboratory delignification methods, their selectivity, and impacts on physiochemical characteristics of cellulosic biomass - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of threo-Guaiacylglycerol Derivatives: A Comparative 2D NMR Guide
Executive Summary:
The
The Challenge: Stereochemical Ambiguity in -O-4 Systems
In solution, guaiacylglycerol derivatives exist as an equilibrium of rotamers. The threo and erythro forms exhibit overlapping signals in 1D
-
The Risk: Misidentifying the stereochemistry leads to erroneous kinetic data, as the erythro isomer cleaves approximately 4x faster than the threo isomer under alkaline pulping conditions.
-
The Solution: 2D NMR provides orthogonal data points (scalar coupling + dipolar coupling + carbon chemical shifts) to unambiguously assign the threo configuration without derivatization.
Comparative Analysis: 2D NMR vs. Alternatives
The following table objectively compares 2D NMR against standard alternatives for stereochemical validation.
| Feature | 2D NMR (HSQC/NOESY) | 1D NMR ( | X-Ray Crystallography | DFT-GIAO Calculations |
| Primary Data | Electron density map | Predicted shielding tensors | ||
| Sample State | Solution (DMSO- | Solution | Solid Crystal (Required) | Virtual Model |
| Accuracy | High (Cross-validated) | Medium (Prone to overlap) | Absolute (Gold Standard) | High (Dependent on basis set) |
| Throughput | Medium (1-4 hours) | High (10 mins) | Low (Days to Weeks) | Low (High compute cost) |
| Limitation | Requires ~5-10 mg sample | Ambiguous if peaks overlap | Sample must crystallize | computationally expensive |
| Verdict | Best for Routine Validation | Screening only | Confirmation only | Supporting evidence |
Technical Deep Dive: The 2D NMR Validation Protocol
Mechanistic Basis of Distinction
The distinction relies on the Karplus relationship and specific solvent-solute interactions.
-
Coupling Constants (
): In hydrogen-bonding solvents (like DMSO- ), the threo isomer adopts a conformation resulting in a larger coupling constant ( Hz) compared to the erythro isomer ( Hz). -
Chemical Shifts: The presence of the
-aryl ether oxygen induces distinct shielding effects on the -carbon.
Diagnostic Data Reference
Use the following validated ranges to confirm the threo isomer in DMSO-
| Position | Nucleus | threo-Isomer (Target) | erythro-Isomer (Alternative) | Diagnostic Trend |
| 74.0 – 76.0 ppm | 72.0 – 74.0 ppm | threo is Downfield | ||
| 84.0 – 86.0 ppm | 86.0 – 88.0 ppm | threo is Upfield | ||
| 4.60 – 4.80 ppm | 4.80 – 5.00 ppm | threo is Upfield | ||
| Coupling | 6.0 – 8.0 Hz | 4.0 – 5.0 Hz | threo has Larger |
> Note: Chemical shifts are solvent-dependent.[1] In CDCl
Experimental Protocol
Step 1: Sample Preparation
-
Solvent: Dissolve 10–15 mg of the derivative in 0.6 mL of DMSO-
.-
Why? DMSO disrupts intramolecular H-bonds, locking the conformers into populations where the
-value difference is maximized. Acetone- is a viable alternative; avoid CDCl for primary assignment if possible.
-
-
Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.
Step 2: Acquisition Sequence
-
1D
H NMR: Acquire 16 scans. Check for purity and measure roughly. -
2D HSQC (Multiplicity Edited):
-
Parameter: Set spectral width to cover 0–120 ppm (
C). -
Goal: Identify C
and C .[1] The C (methine) and C (methine) will have opposite phases to CH signals if using edited HSQC, but here both are CH, so they appear positive. -
Validation: Confirm the C
shift is > 74 ppm.
-
-
2D NOESY (or ROESY):
-
Mixing Time: 500 ms (NOESY) or 200 ms (ROESY).
-
Goal: Observe spatial correlations. The threo form often shows weaker intranuclear NOE between H
and the aromatic ring protons of the -ring compared to the erythro form, due to the anti disposition of the bulky aryl groups.
-
Visualizing the Logic
Diagram 1: The Validation Workflow
This flowchart illustrates the decision-making process for assigning the threo configuration.
Caption: Step-by-step decision matrix for validating this compound using NMR coupling constants and chemical shifts.
Diagram 2: Stereochemical Conformation & NOE
Understanding the spatial arrangement is key to interpreting NOESY data.
Caption: Relationship between stereochemical configuration and observed J-coupling constants in DMSO-d6.
References
-
Ralph, J., & Landucci, L. L. (2010). NMR of Lignin Model Compounds. US Dairy Forage Research Center.
-
Akiyama, T., et al. (2005).[2] Erythro/Threo Ratios of
-O-4 Structures in Lignins. Journal of Wood Science. -
BenchChem. (2025).[1] Chemical Structure and NMR Data of this compound.
-
Kishimoto, T., et al. (2023). Reactivity of Lignin Models: Erythro vs Threo Cleavage Rates. BioResources.
-
Karlsson, O., et al. (2023).[3][4] Lignin Structure and Reactivity: NMR and DFT Studies. Biomacromolecules.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Quantitative difference in the rates of the β-O-4 bond cleavage between lignin model compounds with and without γ-hydroxymethyl groups during the alkaline pulping process :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Analytical characterization and differentiation between threo- and erythro-4-fluoroethylphenidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NMR studies of lignin and lignin-derived products: recent advances and perspectives | Russian Chemical Reviews [rcr.colab.ws]
Safety Operating Guide
threo-Guaiacylglycerol: Lifecycle Management & Disposal Protocol
Executive Summary (BLUF)
Do not dispose of threo-Guaiacylglycerol (t-GG) down the drain. While often used as a benign lignin model compound, t-GG and its derivatives carry significant aquatic toxicity risks (GHS Category 1, H400/H410). The only validated disposal method is high-temperature incineration via an approved chemical waste stream. This guide outlines the segregation, solubilization, and destruction protocols required to maintain environmental compliance and scientific integrity.
Chemical Profile & Hazard Assessment
To manage waste effectively, one must understand the physicochemical drivers of toxicity. This compound is a phenylpropanoid used to model lignin
Physicochemical Properties & Waste Implications
| Property | Value / Characteristic | Disposal Implication |
| CAS No. | 10553-21-6 (generic) / 27391-16-8 (threo) | Not P-listed or U-listed (RCRA).[1] Managed as non-specific organic waste. |
| Physical State | White to off-white powder | Dust Hazard: Use N95/P100 respiratory protection during solid waste transfer.[1] |
| Solubility | Soluble in DMSO, MeOH, Ethanol | Liquid Waste: Must be segregated into "Non-Halogenated Organic" streams.[1] |
| Aquatic Toxicity | High (LC50 < 1 mg/L estimated for phenolics) | Strict Sewer Prohibition: High Biological Oxygen Demand (BOD) and direct toxicity.[1] |
| Flash Point | >110°C (Predicted) | Combustible, but not "Ignitable" (D001) unless in solvent.[1] |
The "Stereochemistry" Factor
Note on Isomers: While your research may distinguish between threo- and erythro- forms for enzymatic specificity, disposal protocols are stereochemically agnostic . Both isomers possess identical combustion enthalpies and toxicological profiles regarding waste management.
Waste Characterization & Segregation Strategy
Effective disposal starts at the bench. You must categorize t-GG waste into one of two streams immediately upon generation.
Workflow: The Disposal Decision Matrix
The following logic gate ensures compliant routing of t-GG waste.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Compound)
Scenario: Expired shelf stock or contaminated weighing boats.
-
PPE Requirement: Nitrile gloves (double-gloved recommended), lab coat, safety glasses, and N95 respirator (to prevent inhalation of phenolic dust).
-
Containment: Transfer the solid directly into a wide-mouth high-density polyethylene (HDPE) jar.
-
Labeling: Affix a hazardous waste tag.
-
Storage: Keep container tightly closed in a secondary containment tray until pickup.
-
Disposal: Hand off to EHS for incineration .
Protocol B: Liquid Waste (Reaction Mixtures)
Scenario: t-GG dissolved in DMSO or Methanol after an enzymatic assay.
-
Solvent Compatibility Check: Ensure the waste stream pH is between 5 and 9. Highly alkaline solutions (common in lignin depolymerization assays) should be neutralized with dilute H2SO4 or HCl to prevent exothermic reactions in the waste drum.
-
Segregation:
-
If in DMSO/MeOH/Acetone: Pour into the Non-Halogenated waste carboy.
-
If in DCM/Chloroform: Pour into the Halogenated waste carboy.
-
-
Rinsing: Rinse the experimental vessel with a small volume of the same solvent (e.g., ethanol) and add the rinsate to the waste container. Do not rinse with water down the sink.
-
Disposal: EHS will route this for fuel blending (non-halogenated) or dedicated incineration (halogenated).
Emergency Contingencies: Spill Response
Spill Scenario: 500mg vial of this compound powder dropped on the floor.
-
Isolate: Mark the area.[3] Alert nearby personnel.
-
Protect: Don PPE (Gloves, Goggles, Dust Mask).
-
Contain (Dry Method):
-
Do NOT wet the powder initially (this spreads the phenolic residue).
-
Cover the spill with a dry absorbent (Vermiculite or chemically inert pads) to suppress dust.
-
Gently sweep the material into a dust pan using a brush.
-
-
Decontaminate:
-
Once the bulk solid is removed, wipe the surface with a 10% Ethanol solution followed by a soapy water wash.
-
Place all wipes, gloves, and sweepings into a sealed plastic bag.
-
-
Disposal: Treat the bag as Solid Hazardous Waste (Protocol A).
Regulatory Compliance & Scientific Justification
Why Incineration?
Biological treatment plants (sewage systems) are designed to degrade biological waste. While lignin is natural, high concentrations of monomeric phenols like t-GG can inhibit the microbial activity essential for water treatment (the "shock load" effect). Incineration ensures the complete oxidation of the aromatic ring to CO2 and H2O, preventing bioaccumulation in aquatic ecosystems [1].
US EPA (RCRA) Status
This compound is not a P-listed or U-listed waste. However, under 40 CFR § 262.11 , the generator must determine if the waste exhibits hazardous characteristics.
-
Toxicity: While not typically TCLP toxic, its aquatic toxicity profile mandates it be managed as if it were hazardous to prevent environmental liability [2].
-
Best Practice: Manage as Class 9 (Miscellaneous Hazardous Material) for transport if shipping bulk waste.
References
-
U.S. Environmental Protection Agency. (2023). Criteria for Listing Hazardous Waste (40 CFR § 261.11). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6424189, Guaiacylglycerol-beta-guaiacyl ether. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
